Fmoc-EDA-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHZKBHUFSLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Application of Fmoc-EDA-N3
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3, or 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a bifunctional linker and click chemistry reagent integral to modern bioconjugation, peptide synthesis, and drug development.[1][2] Its unique structure comprises three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ethylenediamine (EDA) spacer, and a terminal azide (N3) group. This combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, providing a versatile "handle" for the subsequent, site-specific attachment of various molecules through highly efficient and bioorthogonal click chemistry reactions.[3][4] This guide provides an in-depth analysis of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.
The Core Structure of this compound
The utility of this compound stems from its well-defined tripartite structure. Each component serves a distinct and crucial purpose in the synthesis and functionalization of biomolecules.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the primary amine of the EDA linker.[5] During solid-phase peptide synthesis, the Fmoc group prevents the amine from participating in unwanted side reactions. Its key feature is its stability to acidic conditions while being easily removable with a mild base, typically a piperidine solution, allowing for the stepwise elongation of a peptide chain.
-
EDA (Ethylenediamine) Linker: This short, flexible two-carbon spacer connects the Fmoc-protected amine to the azide group. It provides spatial separation between the peptide backbone (once incorporated) and the reactive azide, which can be crucial for ensuring efficient subsequent conjugation reactions by minimizing steric hindrance.
-
N3 (Azide) Group: The terminal azide is the reactive handle for "click chemistry." It is exceptionally stable under the standard conditions of Fmoc-based peptide synthesis, ensuring it remains intact until it is intentionally reacted. This functional group enables covalent ligation to molecules containing an alkyne or a strained-alkyne group, forming a stable triazole linkage.
Caption: Chemical structure of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for accurate experimental design, including calculating molar equivalents for reactions and confirming product identity.
| Property | Value | Reference |
| CAS Number | 432507-62-5 | |
| Molecular Formula | C₁₇H₁₆N₄O₂ | |
| Molecular Weight | 308.33 g/mol | |
| Exact Mass | 308.127 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | 2 - 8 °C | |
| Common Synonyms | 1-azido-2-Fmoc-aminoethane; 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
Key Reactions & Methodologies
This compound is primarily used as a building block to install an azide group onto a molecule, most commonly a peptide. This azide then serves as a reactive site for two main types of bioorthogonal "click" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common reaction involving the azide group is the CuAAC reaction, which joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, specificity, and favorable kinetics. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.
Caption: The CuAAC reaction workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, the SPAAC reaction is the preferred method. This reaction occurs between an azide and a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and highly specific ligation under physiological conditions.
Caption: The SPAAC (copper-free) reaction workflow.
Experimental Protocols
The following are generalized but detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry. Optimization may be required for specific peptide sequences and conjugates.
Workflow for Fmoc-SPPS Incorporation
This protocol outlines the manual solid-phase synthesis steps to incorporate the this compound linker into a peptide chain.
Caption: Workflow for incorporating this compound via SPPS.
Protocol Details:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) that has the first amino acid of your sequence already coupled. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the resin-bound peptide. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity).
-
Add a coupling reagent like HBTU (2.9 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: If more amino acids are to be added, return to step 2 for the next cycle. Otherwise, the azide-functionalized peptide is ready for on-resin modification or cleavage.
On-Resin CuAAC Protocol
This protocol is for conjugating an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.
-
Reagent Preparation:
-
Solution A (Alkyne): Dissolve the alkyne-functionalized molecule (5-10 equivalents) in DMF.
-
Solution B (Copper Catalyst): Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) (1 equivalent) and a ligand such as THPTA (5 equivalents) in water.
-
Solution C (Reducing Agent): Prepare a fresh stock solution of sodium ascorbate (10 equivalents) in water.
-
-
Reaction:
-
Add Solution A to the resin, followed by Solution B.
-
Initiate the reaction by adding Solution C to the mixture.
-
Agitate the reaction at room temperature for 12-24 hours, shielded from light.
-
-
Washing and Cleavage:
-
Wash the resin extensively with DMF, water, DCM, and methanol.
-
Cleave the final peptide conjugate from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
-
Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a powerful and versatile chemical tool in the field of bioconjugation. Its structure is ideally suited for straightforward incorporation into peptides via established SPPS protocols, providing a gateway to a vast array of subsequent modifications through highly efficient and selective azide-alkyne cycloaddition reactions. By understanding its core structure and leveraging optimized experimental protocols, researchers can construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Fmoc-EDA-N3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Fmoc-EDA-N3, or 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a versatile bifunctional linker and building block extensively utilized in peptide synthesis, bioconjugation, and drug discovery. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The terminal azide (N3) group serves as a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the precise, site-specific introduction of a wide array of functionalities, including fluorophores, cytotoxic payloads, and polyethylene glycol (PEG) chains, onto peptides and other biomolecules.
This technical guide provides an in-depth overview of the chemical properties, specifications, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Core Chemical Properties and Specifications
This compound is a white crystalline powder that is stable under recommended storage conditions. The following tables summarize its key chemical and physical properties.
| Property | Value |
| Synonyms | 1-azido-2-Fmoc-aminoethane, 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
| CAS Number | 432507-62-5 |
| Molecular Formula | C₁₇H₁₆N₄O₂ |
| Molecular Weight | 308.3 g/mol |
| Appearance | White crystalline powder |
| Purity (HPLC) | ≥99% |
| Melting Point | 99 - 101 °C |
| Storage Conditions | 2 - 8 °C |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it an invaluable tool in a variety of applications:
-
Peptide Synthesis: It serves as a building block for the incorporation of an azide functionality at specific positions within a peptide sequence during Fmoc-based SPPS.[1]
-
Bioconjugation: The azide group allows for the attachment of various molecules to peptides and other biomolecules through click chemistry.[1]
-
Drug Delivery: this compound can be used to link therapeutic agents to targeting moieties, such as peptides or antibodies, to create drug delivery systems with enhanced specificity and efficacy.
-
Medical Imaging: The conjugation of imaging agents, like fluorescent dyes, to biomolecules is facilitated by the azide handle, enabling applications in diagnostics and molecular imaging.
Experimental Protocols
The following are representative protocols for the use of this compound in solid-phase peptide synthesis and subsequent click chemistry modification. These should be optimized for specific sequences and applications.
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Methodology:
-
Resin Swelling: Swell the resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 2-3.9 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent desired Fmoc-amino acids to elongate the peptide chain.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the solution-phase click reaction of an azide-modified peptide with an alkyne-containing molecule.
Materials:
-
Azide-modified peptide (cleaved from the resin and purified)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent system (e.g., tBuOH/H₂O, DMSO/buffer)
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-peptide and a slight excess of the alkyne-molecule in the chosen solvent system.
-
-
Catalyst Addition:
-
Add the sodium ascorbate solution to the reaction mixture (final concentration typically 5-10 mM).
-
Add the CuSO₄ solution (final concentration typically 1-2 mM).
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by analytical techniques such as RP-HPLC or mass spectrometry.
-
-
Purification: Purify the resulting triazole-linked conjugate using standard chromatographic methods (e.g., RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows involving this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-EDA-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3, or 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a valuable bifunctional linker molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is labile under basic conditions, and a terminal azide (N3) group. This azide moiety serves as a chemical handle for "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These characteristics make this compound an essential building block for the synthesis of modified peptides, bioconjugates, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound.
Core Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
| Synonyms | This compound, 1-azido-2-Fmoc-aminoethane |
| CAS Number | 432507-62-5 |
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.33 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 99 - 101 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-azidoethanamine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The general synthetic scheme is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Fmoc-Cl
This protocol outlines a common method for the synthesis of this compound using Fmoc-Cl.
Materials:
-
2-Azidoethanamine hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of 2-Azidoethanamine Free Base:
-
Dissolve 2-azidoethanamine hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9).
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the free base of 2-azidoethanamine and should be used immediately in the next step.
-
-
Fmoc Protection:
-
To the freshly prepared solution of 2-azidoethanamine in dichloromethane at 0 °C, add a solution of Fmoc-Cl (1.05 eq) in dichloromethane dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, wash the organic layer with water (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude this compound is typically purified by flash column chromatography on silica gel.
An In-depth Technical Guide to the Mechanism of Action of Fmoc-EDA-N3 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-EDA-N3, or 1-azido-2-(Fmoc-amino)ethane, is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide group, enables the precise, site-specific incorporation of a bioorthogonal azide handle into a wide array of molecules, particularly peptides during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Detailed experimental protocols, quantitative data on reaction parameters, and visualized workflows are presented to equip researchers and drug development professionals with the essential knowledge for the effective utilization of this key reagent in the synthesis of advanced bioconjugates, including peptide-drug conjugates (PDCs), molecular probes, and functionalized biomaterials.
Core Mechanism of Action
The utility of this compound in bioconjugation is predicated on a two-stage mechanism: the incorporation of the linker into a target molecule and the subsequent bioorthogonal reaction of the azide moiety.
1.1. Incorporation of this compound
The Fmoc protecting group on the amine functionality of this compound makes it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] During SPPS, the Fmoc group is temporarily removed under mild basic conditions, typically with piperidine, to expose the free amine. This amine can then be coupled to the carboxylic acid of a growing peptide chain or another molecule of interest. This process allows for the precise, site-specific installation of the ethyl-azide linker at any desired position within a peptide sequence.[1]
1.2. Bioorthogonal "Click" Chemistry
The terminal azide group of the incorporated EDA-N3 linker serves as a bioorthogonal handle for subsequent conjugation reactions. The azide is chemically inert to most biological functional groups, ensuring that the conjugation reaction is highly specific and occurs only with its intended reaction partner.[2] this compound primarily participates in two types of "click" chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and reliable reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][] The reaction is typically fast and proceeds with high yields under mild, often aqueous, conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly without the need for a catalyst. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
Quantitative Data Presentation
While specific kinetic and yield data for this compound are not extensively published in direct comparative studies, the following tables provide representative quantitative data for the key bioconjugation reactions involving similar azide-containing linkers. These values offer a reasonable expectation of reaction performance under optimized conditions.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters for Azide-Containing Linkers
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |
| Typical Reaction Time | 1-4 hours | 2-24 hours |
| Yields | Generally >90% | Generally >85% |
| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems |
Table 2: Representative Second-Order Rate Constants for SPAAC with Azide-Containing Molecules and DBCO
| Azide-Containing Molecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 3-azido-L-alanine | 0.304 | |
| Azidolysine derivative | ~0.1 | Inferred from similar structures |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
The following are detailed methodologies for the incorporation of an azide handle using an Fmoc-protected azide-containing building block and subsequent bioconjugation via CuAAC and SPAAC. These protocols are based on established procedures for similar molecules and can be adapted for this compound.
Protocol 1: Incorporation of an Azide Handle into a Peptide via Fmoc-SPPS
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.
-
For this compound: Follow the same procedure as for standard amino acids.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide
Materials:
-
Purified azide-functionalized peptide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (as a co-solvent if needed)
Methodology:
-
Reagent Preparation:
-
Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
-
Catalyst Addition:
-
Add the CuSO₄ solution to the peptide/alkyne mixture to a final concentration of approximately 0.1 equivalents.
-
Add the THPTA ligand (typically 5 equivalents relative to copper).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.5-1.0 equivalent.
-
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by HPLC or mass spectrometry.
-
Purification: Purify the final peptide conjugate by RP-HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide
Materials:
-
Purified azide-functionalized peptide
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (as a co-solvent if needed)
Methodology:
-
Reaction Setup:
-
Dissolve the purified azide-functionalized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.
-
Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne). Keep the final DMSO concentration below 20%.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and a hypothetical application of this compound in studying a cellular signaling pathway.
Conclusion
This compound stands as a powerful and versatile tool in the bioconjugation toolbox. Its compatibility with standard Fmoc-based solid-phase peptide synthesis provides a straightforward and efficient method for the site-specific incorporation of a bioorthogonal azide handle. The subsequent high efficiency and specificity of CuAAC and SPAAC reactions enable the conjugation of a diverse range of functionalities, facilitating the development of sophisticated bioconjugates for research, diagnostics, and therapeutic applications. By understanding the core mechanisms of action and adhering to optimized experimental protocols, researchers can effectively leverage this compound to construct precisely defined and functional biomolecules to advance the frontiers of drug discovery and chemical biology.
References
Fmoc-EDA-N3: A Technical Guide to Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3, or (9H-fluoren-9-yl)methyl (2-azidoethyl)carbamate, is a bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and peptide synthesis. Its utility is underpinned by the orthogonal reactivity of the azide moiety, which can participate in "click chemistry" reactions, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is labile under basic conditions. A thorough understanding of its solubility in various organic solvents is critical for its effective use in these applications, ensuring homogenous reaction conditions and facilitating purification processes. This technical guide provides a summary of the available solubility data for this compound and outlines a general protocol for solubility determination.
Physicochemical Properties
This compound is a white crystalline powder with a molecular weight of 308.34 g/mol and a melting point in the range of 99-101 °C. Its chemical structure, featuring a large, nonpolar fluorenyl group and a more polar carbamate and azide functionality, dictates its solubility profile.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its common applications in solid-phase peptide synthesis (SPPS) and bioconjugation, as well as data from structurally similar compounds, a reliable qualitative and estimated quantitative solubility profile can be established.
The following table summarizes the solubility of this compound. It is important to note that the quantitative values for Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are based on the reported solubility of Fmoc-Succinimide (Fmoc-OSu), a structurally related compound, and should be considered as estimations.
| Solvent | Chemical Formula | Type | Solubility (at 20-25°C) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~25 mg/mL (estimated) | Commonly used as a solvent in peptide synthesis and bioconjugation reactions involving this compound. Forms a clear, colorless solution. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~20 mg/mL (estimated) | A good solvent for many polar and nonpolar compounds. Useful for preparing stock solutions. |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Frequently used in peptide synthesis for resin washing and some coupling steps. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble | Another common solvent in peptide synthesis with similar properties to DMF. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderately Soluble | Often used in reversed-phase HPLC for purification. Solubility may be limited for high concentrations. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderately Soluble | A versatile solvent, though less polar than DMF or DMSO. |
| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble | The protic nature of methanol can lead to lower solubility for the nonpolar Fmoc group. |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | Sparingly Soluble | Similar to methanol, solubility is expected to be limited. |
| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic Fmoc group renders the molecule insoluble in aqueous solutions. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble | A nonpolar solvent in which this compound is not expected to dissolve. |
| Hexanes | C₆H₁₄ | Nonpolar | Insoluble | A nonpolar solvent in which this compound is not expected to dissolve. |
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of a compound like this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatically controlled shaker or water bath
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the clear, filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of compound solubility.
Conclusion
This compound exhibits good solubility in common polar aprotic solvents used in organic synthesis and bioconjugation, such as DMF, DMSO, DCM, and NMP. Its solubility is limited in polar protic solvents and it is insoluble in nonpolar and aqueous media. For applications requiring precise concentrations, it is recommended that researchers experimentally verify the solubility in their specific solvent system using a protocol similar to the one outlined in this guide. This will ensure the reliability and reproducibility of their scientific findings.
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides for research, therapeutic, and diagnostic applications.[1][] Its widespread adoption in solid-phase peptide synthesis (SPPS) stems from its unique combination of stability under acidic conditions and facile removal under mild basic conditions, a property that provides the orthogonality crucial for the synthesis of complex peptides.[3][4] This technical guide provides a comprehensive overview of the Fmoc group, its application in SPPS, detailed experimental protocols, and quantitative data to aid researchers in optimizing their peptide synthesis strategies.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] The synthesis is characterized by a repetitive cycle of deprotection, washing, and coupling steps.
Key Components:
-
Solid Support (Resin): Typically composed of polystyrene beads cross-linked with divinylbenzene, the resin is functionalized with a linker that determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).
-
Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the correct sequence of amino acid addition.
-
Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups to prevent unwanted side reactions during synthesis. This orthogonality between the temporary Nα-Fmoc protection and the permanent side-chain protection is a fundamental advantage of the Fmoc strategy.
The general workflow of Fmoc SPPS is a cyclical process that allows for the controlled, stepwise elongation of the peptide chain.
Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.
The Chemistry of the Fmoc Group
The Fmoc group consists of a fluorene ring system attached to a methoxycarbonyl moiety. Its utility lies in the acidic nature of the proton at the C9 position of the fluorene ring.
Fmoc Protection of Amino Acids
Fmoc-protected amino acids are typically synthesized by reacting a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of forming dipeptide impurities.
Caption: General scheme for the protection of an amino acid with an Fmoc group.
Fmoc Deprotection: The Core of the SPPS Cycle
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, is used to abstract the acidic proton from the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the N-terminal amine of the peptide chain. The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.
Caption: Mechanism of Fmoc deprotection by piperidine.
A key advantage of the Fmoc group is that the DBF-piperidine adduct has a strong UV absorbance around 301 nm. This allows for real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next coupling step.
Quantitative Data in Fmoc SPPS
The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data related to common reagents and conditions.
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | The most common and standard reagent. |
| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Helps to reduce the incidence of aspartimide formation. |
| Piperazine / DBU | 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | Not specified | An alternative to piperidine to avoid its use where restricted. |
| 4-methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | An alternative to piperidine. |
Table 2: Common Coupling Reagents for Fmoc SPPS
| Coupling Reagent | Additive | Molar Ratio (AA:Reagent:Additive) | Typical Coupling Time | Notes |
| HBTU / HATU | DIPEA | 1:0.95:2 | 30-60 minutes | Highly efficient aminium-based coupling reagents. |
| HCTU | DIPEA | 1:0.95:2 | 5-20 minutes | A guanidinium-based reagent, often faster than HBTU/HATU. |
| DIC / HOBt | HOBt | 1:1:1 | 60-120 minutes | A carbodiimide-based method, cost-effective but can lead to urea byproducts. |
| DIC / OxymaPure® | OxymaPure® | 1:1:1 | 30-60 minutes | Oxyma is a superior alternative to HOBt, reducing racemization. |
Table 3: Common Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High TFA |
| Asp, Glu | OtBu (tert-butyl ester) | High TFA |
| Cys, His, Asn, Gln | Trt (trityl) | High TFA |
| Lys, Trp | Boc (tert-butyloxycarbonyl) | High TFA |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | High TFA |
| TFA: Trifluoroacetic acid |
Key Experimental Protocols
The following are detailed, generalized protocols for the key steps in Fmoc SPPS. These should be optimized based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: Synthesis of Fmoc-Protected Amino Acids (via Fmoc-OSu)
-
Dissolution: Dissolve the free amino acid (1 equivalent) in a 10% solution of sodium carbonate in water.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the free amino acid is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extraction: Extract the Fmoc-amino acid with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.
Protocol 2: A Single Cycle of Fmoc SPPS (Manual Synthesis)
This protocol outlines one cycle of deprotection and coupling.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (N,N-dimethylformamide) for washing
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HCTU, 3-5 equivalents)
-
Activation base: N,N-Diisopropylethylamine (DIPEA, 6-10 equivalents)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: If starting, swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time with fresh solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent in DMF and adding DIPEA. Allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
A sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (ninhydrin test should be negative).
-
-
Cycle Repetition: The resin is now ready for the next deprotection cycle.
Protocol 3: Cleavage and Final Deprotection
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Drying: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Scavengers are crucial to prevent re-attachment of cleaved protecting groups to sensitive residues like tryptophan and methionine.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Common Side Reactions and Mitigation Strategies
Despite its robustness, Fmoc SPPS is not without potential pitfalls. Awareness of common side reactions is key to troubleshooting and ensuring the synthesis of high-purity peptides.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to cyclization to form an aspartimide intermediate under basic conditions. This can lead to the formation of α- and β-aspartyl peptides.
-
Mitigation: Use of additives like HOBt or OxymaPure in the deprotection solution can suppress this side reaction. Alternatively, protecting groups for Asp that are more sterically hindering can be employed.
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly problematic for sequences containing proline or glycine in the first two positions.
-
Mitigation: Using a sterically hindered resin like 2-chlorotrityl chloride resin can reduce this side reaction. Coupling a pre-formed dipeptide can also circumvent this issue.
-
-
Racemization: The chirality of amino acids can be compromised during the activation step, particularly for residues like histidine and cysteine.
-
Mitigation: The use of additives like HOBt or OxymaPure and avoiding excessive pre-activation times can minimize racemization.
-
-
Incomplete Deprotection/Coupling: Aggregation of the growing peptide chain can hinder the access of reagents to the N-terminus, leading to deletion sequences.
-
Mitigation: Using chaotropic salts, special solvent mixtures (e.g., NMP or DMSO), or performing the synthesis at elevated temperatures can help disrupt aggregation. Real-time UV monitoring of Fmoc deprotection is also crucial to ensure complete removal before the next coupling step.
-
Conclusion
The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the routine and automated production of complex peptides that are vital for research and drug development. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability to monitor the synthesis in real-time have solidified its position as the preferred strategy for SPPS. A thorough understanding of the underlying chemistry, careful optimization of protocols, and awareness of potential side reactions will empower researchers to harness the full potential of Fmoc chemistry to achieve their synthetic goals.
References
The 'Click' Revolution: An In-depth Technical Guide to Azide-Based Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has transformed the landscape of chemical synthesis, bioconjugation, and materials science. Coined by K.B. Sharpless in 2001, this concept champions a suite of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the heart of this chemical paradigm lies the use of azide compounds, which, when paired with alkynes, undergo highly efficient and specific cycloaddition reactions. This technical guide provides a comprehensive overview of azide-based click chemistry, focusing on its core principles, quantitative data, detailed experimental protocols, and key applications in research and drug development.
Core Principles of Click Chemistry
To be classified as a "click" reaction, a chemical transformation should ideally meet a stringent set of criteria. These include:
-
Modularity and Wide Scope: The reaction should be applicable to a broad range of substrates.
-
High Yields: The desired product should be formed in excellent to quantitative yields.
-
Stereospecificity: The reaction should proceed with high control over the stereochemical outcome.
-
Simple Reaction Conditions: The reaction should be insensitive to oxygen and water, ideally proceeding under mild, aqueous conditions.[2]
-
Readily Available Starting Materials: The reactants and reagents should be easily accessible.
-
Simple Product Isolation: Purification should be straightforward, often not requiring chromatography.[1]
The azide-alkyne cycloaddition is a prime example of a reaction that fulfills these criteria, making it a cornerstone of click chemistry.[3]
The Pivotal Role of Azides
The azide functional group (-N₃) is a key player in click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is largely bioorthogonal, meaning it does not readily react with biological molecules.[4] This inertness within complex biological systems allows for highly specific labeling and conjugation reactions. The reactivity of an azide in a click reaction is influenced by both electronic and steric factors:
-
Electronic Properties: Azides with electron-withdrawing substituents tend to exhibit faster reaction rates due to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
Steric Hindrance: Less sterically hindered azides generally react more readily as bulky groups can impede the approach of the alkyne.
Key Azide-Based Click Reactions
Two primary azide-alkyne cycloaddition reactions dominate the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer with a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.
The catalytic cycle of CuAAC is believed to involve the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper(III)-metallacycle. This intermediate then undergoes reductive elimination to yield the stable triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a copper-free alternative to CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that leverages the high ring strain of cyclooctynes to react with azides. This reaction does not require a cytotoxic metal catalyst, making it ideal for applications in living systems. The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition, which significantly lowers the activation energy of the reaction.
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile. The reaction proceeds through a single transition state to form the triazole product.
Quantitative Data and Comparison
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations.
Reaction Yields and Kinetics
CuAAC reactions are generally characterized by very high yields, often quantitative, and rapid reaction rates. The reactivity in CuAAC is moderately influenced by the electronic properties of the azide and alkyne.
| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 |
| Phenyl Azide | 1-Octyne | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95 |
| 1-Azidohexane | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | H₂O | 98 |
| 4-Azidoanisole | Phenylacetylene | CuI | THF | 85 |
| Tosyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 88 |
Table 1: Representative yields for CuAAC reactions with various azides. Data compiled from multiple sources.
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes exhibiting faster second-order rate constants.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DIFO | Benzyl Azide | ~1.0 |
| DIBAC | Benzyl Azide | ~1.0 |
Table 2: Comparison of second-order rate constants for commonly used cyclooctynes in SPAAC. Rates can vary based on solvent and specific azide structure.
Biocompatibility
A major consideration for in vivo and live-cell applications is the cytotoxicity of the reaction components. The copper catalyst in CuAAC can be toxic to cells, primarily through the generation of reactive oxygen species (ROS). The use of copper-chelating ligands can mitigate this toxicity. SPAAC, being catalyst-free, is generally considered more biocompatible.
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability |
Table 3: Comparative cytotoxicity of CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for key applications.
General Protocol for CuAAC Bioconjugation
This protocol outlines a general procedure for labeling a protein with a fluorescent dye using CuAAC.
Materials:
-
Azide-modified protein
-
Alkyne-functionalized fluorescent dye
-
Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (e.g., 100 mM in water, optional, to scavenge reactive byproducts)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized dye in the protein labeling buffer. A 2- to 10-fold molar excess of the dye is typically used.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand-to-copper ratio is common.
-
Add the premixed catalyst solution to the protein-dye mixture. The final copper concentration is typically between 50 and 250 µM.
-
If using, add the aminoguanidine solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.
General Protocol for SPAAC Protein Labeling
This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein
-
DBCO-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the DBCO reagent)
Procedure:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).
-
In a reaction vessel, dissolve the azide-modified protein in the reaction buffer.
-
Add a 2- to 4-fold molar excess of the DBCO-reagent to the protein solution. The final concentration of DMSO should be kept below 5% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Monitor the reaction progress using SDS-PAGE (observing a band shift) or mass spectrometry.
-
Purify the conjugate using size-exclusion chromatography or another appropriate method to remove the excess DBCO-reagent.
Protocol for Oligonucleotide Labeling via CuAAC
This protocol details the labeling of an alkyne-modified oligonucleotide with a fluorescent dye azide.
Materials:
-
Alkyne-modified oligonucleotide
-
Fluorescent dye azide
-
Triethylammonium acetate buffer (2M, pH 7.0)
-
DMSO
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
-
Add the triethylammonium acetate buffer to a final concentration of 0.2 M, followed by DMSO to 50% (v/v).
-
Add the dye azide stock solution to achieve a 1.5-fold molar excess over the oligonucleotide.
-
Add the ascorbic acid stock solution to a final concentration of 0.5 mM.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, seal, and vortex thoroughly. Incubate at room temperature overnight.
-
Precipitate the labeled oligonucleotide using a 4-fold excess of 3% lithium perchlorate in acetone.
-
Centrifuge to pellet the conjugate, wash with acetone, and dry the pellet.
-
Purify the labeled oligonucleotide by RP-HPLC or PAGE.
Applications in Research and Drug Development
Azide-based click chemistry has found widespread applications across various scientific disciplines.
Bioconjugation and Labeling
Click chemistry is extensively used for the site-specific labeling of biomolecules, including proteins, nucleic acids, and glycans. This allows for the attachment of a wide range of probes, such as fluorescent dyes for imaging, biotin for affinity purification, and drug molecules for targeted delivery.
Drug Discovery and Development
In drug discovery, click chemistry facilitates the rapid synthesis of compound libraries for high-throughput screening. It is also a key technology in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
Elucidating Signaling Pathways
Metabolic labeling with azide- or alkyne-modified precursors allows for the study of dynamic cellular processes. For instance, the IMPACT (Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation) technique uses a clickable alcohol to report on the activity of phospholipase D (PLD), a key enzyme in lipid signaling pathways. The resulting functionalized lipids are then visualized via click chemistry, providing insights into PLD regulation and function.
Choosing the Right Click Chemistry Approach
The selection between CuAAC and SPAAC is a critical decision in experimental design. The following logical workflow can guide this choice.
Conclusion
Azide-based click chemistry has firmly established itself as an indispensable tool in the modern molecular sciences. The simplicity, efficiency, and orthogonality of the CuAAC and SPAAC reactions have enabled researchers to tackle complex challenges in biology, medicine, and materials science with unprecedented precision. As new generations of catalysts, ligands, and strained alkynes continue to be developed, the scope and power of click chemistry are poised to expand even further, promising exciting new discoveries and innovations in the years to come.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
An In-depth Technical Guide to the Safety and Handling of Fmoc-EDA-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-EDA-N3 (9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate), a versatile reagent widely utilized in peptide synthesis and bioconjugation through click chemistry.[1][2] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No: 432507-62-5), this document synthesizes information from SDSs of structurally similar Fmoc-protected and azide-containing compounds to establish best practices for safe handling and use.
Core Safety and Hazard Information
While specific quantitative toxicity and ecotoxicity data for this compound are not available, general precautions for handling fine chemicals of this class should be strictly followed. The primary hazards are associated with inhalation of dust, skin and eye contact, and potential reactivity of the azide group.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 432507-62-5 | [3][4][5] |
| Molecular Formula | C17H16N4O2 | |
| Molecular Weight | 308.33 g/mol | |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Melting Point | 99 - 101 °C | |
| Storage Temperature | 2-8 °C |
Potential Health Effects
Based on data for similar compounds, this compound may pose the following health risks:
-
Inhalation : May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion : May be harmful if swallowed.
-
Skin Contact : May cause skin irritation.
-
Eye Contact : May cause eye irritation.
Chronic toxicity, carcinogenicity, and mutagenicity data are not available.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure when handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely, a dust mask or respirator is advised. | Minimizes inhalation of airborne particles. |
| Body Protection | A lab coat should be worn. | Prevents contamination of personal clothing. |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
General Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents, as these are conditions to avoid.
Storage
-
Store in a tightly closed container in a cool, dry place.
-
Recommended storage temperature is 2-8°C.
Experimental Protocols and Workflows
This compound is a key reagent in solid-phase peptide synthesis (SPPS) and click chemistry applications.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc protecting group is central to SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The general workflow involves a deprotection step followed by a coupling step.
Protocol for Fmoc Deprotection:
-
Swell the Fmoc-peptide resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF to cleave the Fmoc group.
-
The reaction releases a free amine on the peptide and a dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Protocol for Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HCTU) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed to form a new peptide bond.
-
Wash the resin to remove unreacted reagents.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group on this compound allows for its conjugation to alkyne-containing molecules via CuAAC, a highly efficient and specific click chemistry reaction.
References
An In-depth Technical Guide to CAS Number 432507-62-5: Properties and Applications of Fmoc-EDA-N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 432507-62-5, chemically known as 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate and commonly referred to as Fmoc-EDA-N3. This document details its chemical and physical properties, synthesis, and primary applications as a versatile bifunctional linker in bioorthogonal chemistry. Particular focus is given to its utility in peptide synthesis, bioconjugation, and the development of targeted therapeutics and molecular probes. Detailed experimental protocols for its use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided, along with examples of its application in studying cellular signaling pathways.
Core Properties and Specifications
This compound is a white crystalline powder that serves as a key reagent in organic synthesis and medicinal chemistry.[1] It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis (SPPS), and a terminal azide group, which is a versatile handle for "click chemistry" reactions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 432507-62-5 | [1] |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate | [3] |
| Synonyms | This compound, 1-azido-2-Fmoc-aminoethane | [3] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | |
| Molecular Weight | 308.3 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 99 - 101 °C | |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | 2 - 8 °C |
Spectral Data
-
¹H NMR: Expected signals would include those for the fluorenyl group (multiple peaks in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the ethylenediamine linker, and the methylene protons adjacent to the azide and carbamate groups.
-
¹³C NMR: Characteristic signals would be observed for the carbonyl of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the ethylenediamine linker.
-
FT-IR: Key vibrational bands would be expected for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the characteristic strong, sharp asymmetric stretch of the azide group (N₃) typically found around 2100 cm⁻¹.
Synthesis and Experimental Protocols
Synthesis of this compound
A general, one-pot procedure for the synthesis of amides from 9-fluorenylmethyl carbamates can be adapted for the synthesis of this compound. A plausible synthetic route involves the reaction of 2-azidoethan-1-amine with Fmoc-chloride or a similar Fmoc-donating reagent in the presence of a base.
Diagram of the Synthesis Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key reagent for introducing an azide functionality into a molecule, which can then be "clicked" with an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., peptide synthesized with an this compound derivative)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., DMF, DMSO, or aqueous buffer)
Procedure:
-
Dissolve the azide- and alkyne-containing molecules in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 50-100 µM).
-
If using, add the THPTA ligand.
-
Initiate the reaction by adding the sodium ascorbate solution (typically a 5-fold excess over copper).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the product using appropriate chromatographic techniques.
Diagram of the CuAAC Experimental Workflow
Caption: Workflow for a typical CuAAC "click" reaction.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is particularly useful for bioconjugation in living systems.
Materials:
-
Azide-functionalized molecule (e.g., peptide containing this compound)
-
Strained alkyne (e.g., dibenzocyclooctyne, DBCO, or bicyclononyne, BCN)
-
Biocompatible buffer (e.g., PBS pH 7.4)
Procedure:
-
Dissolve the azide-functionalized molecule in the biocompatible buffer.
-
Dissolve the strained alkyne in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute into the reaction buffer.
-
Mix the solutions of the azide and the strained alkyne. A slight molar excess of the strained alkyne is often used.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactants.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to serve as a linker for the conjugation of various molecules, enabling a wide range of applications in research and drug development.
Peptide-Drug Conjugates (PDCs)
This compound can be incorporated into a peptide sequence during solid-phase synthesis. The resulting azide-functionalized peptide can then be conjugated to a small molecule drug via click chemistry. This approach allows for the targeted delivery of cytotoxic agents to cancer cells by conjugating them to peptides that bind to tumor-specific receptors.
Bioconjugation and Protein Labeling
This reagent facilitates the attachment of biomolecules to surfaces or other molecules. For instance, proteins can be labeled with probes such as fluorophores or biotin for imaging and detection purposes. The azide group provides a bioorthogonal handle that does not interfere with native biological functional groups.
Probes for Studying Signaling Pathways
By conjugating a peptide or small molecule inhibitor to a reporter molecule using this compound, researchers can create probes to study cellular signaling pathways. For example, a peptide that interacts with a specific kinase could be conjugated to a fluorescent dye. The resulting probe can be used to visualize the localization and dynamics of the kinase within the cell.
Example: Probing a Kinase Signaling Pathway
A peptide substrate for a specific kinase can be synthesized with an N-terminal this compound. This azido-peptide can then be conjugated to a fluorophore containing a terminal alkyne via CuAAC. This fluorescently labeled peptide can be used in cellular assays to monitor kinase activity. In the presence of the active kinase and ATP, the peptide will be phosphorylated. The phosphorylation event can be detected by various methods, such as using a phospho-specific antibody or by observing a change in the peptide's mobility in gel electrophoresis.
Diagram of a Kinase Activity Probe and its Role in a Signaling Pathway
Caption: Synthesis and application of a fluorescent probe to monitor kinase activity.
Conclusion
CAS number 432507-62-5, or this compound, is a valuable and versatile reagent for chemical biologists, medicinal chemists, and drug development professionals. Its combination of an Fmoc-protected amine and a reactive azide group makes it an ideal building block for the synthesis of complex biomolecular conjugates. The ability to use this linker in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with a robust toolkit for a wide range of applications, from the development of targeted cancer therapies to the creation of sophisticated probes for studying fundamental biological processes.
References
A Technical Guide to Fmoc-EDA-N3 for Introducing Azide Handles into Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-N-(2-azidoethyl)ethylamine (Fmoc-EDA-N3), a versatile building block for the site-specific incorporation of azide functionalities into synthetic peptides. The introduction of an azide handle is a cornerstone of modern bioconjugation strategies, enabling the precise attachment of various moieties through highly efficient and bioorthogonal "click chemistry" reactions. This capability is critical in the development of advanced therapeutics, diagnostics, and research tools, including peptide-drug conjugates (PDCs), PEGylated peptides, and fluorescently labeled probes.[1][2][3][4]
Core Concepts: this compound and Click Chemistry
This compound is a synthetic amino acid derivative that combines three key features:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group , which is stable under acidic conditions but readily removed by a base (typically piperidine), making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[5]
-
An ethylenediamine (EDA) backbone , which provides a flexible linker.
-
A terminal azide (N3) group , which serves as a bioorthogonal chemical handle. The azide is exceptionally stable under the conditions of peptide synthesis, including repeated deprotection and coupling cycles, as well as the final acidic cleavage from the resin.
The primary utility of the incorporated azide is its ability to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, specificity, and compatibility with a wide range of functional groups and aqueous environments.
Key Applications Enabled by this compound:
-
Peptide-Drug Conjugates (PDCs): The azide handle allows for the attachment of potent cytotoxic drugs to targeting peptides for specific delivery to cancer cells.
-
PEGylation: The conjugation of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity.
-
Fluorescent Labeling: The attachment of fluorescent dyes enables the tracking and visualization of peptides in cellular imaging and diagnostic applications.
-
Peptide Cyclization: Intramolecular click reactions can be used to create cyclic peptides, which often exhibit enhanced stability and receptor affinity.
-
Bioconjugation: Peptides can be linked to other biomolecules, such as proteins or nucleic acids, to create novel hybrid materials and research tools.
Physicochemical and Handling Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | 9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, 1-azido-2-Fmoc-aminoethane |
| CAS Number | 432507-62-5 |
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.3 g/mol |
| Appearance | White crystalline powder |
| Purity | ≥ 99% (HPLC) |
| Melting Point | 99 - 101 °C |
| Storage Conditions | 2 - 8 °C |
Handling and Stability:
The azide group in this compound is generally stable under standard Fmoc-SPPS conditions. However, it is sensitive to reducing agents. The most common side reaction is the reduction of the azide to a primary amine, which can occur during the final cleavage step if thiol-based scavengers are used.
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound into a peptide sequence and subsequent modification via click chemistry.
Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.
Workflow for Fmoc-SPPS Incorporation of this compound
Caption: General workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment for 15 minutes to ensure complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9-4.9 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (absence of free primary amines).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles (deprotection, washing, coupling, washing) to complete the peptide sequence.
Cleavage and Deprotection
This protocol is designed to cleave the final peptide from the solid support while preserving the integrity of the azide group.
Critical Consideration: Avoid thiol-based scavengers (e.g., 1,2-ethanedithiol (EDT), dithiothreitol (DTT)) in the cleavage cocktail, as they can reduce the azide group to an amine.
Cleavage Cocktail Stability Data
| Scavenger in TFA Cocktail | Azide Reduction (%) |
| 2.5% TIS, 2.5% H₂O | < 1% |
| 2.5% TIS, 2.5% EDT | 10 - 30% |
| 2.5% TIS, 2.5% DTT | 5 - 15% |
| Data is generalized from studies on various azide-containing peptides and serves as a guideline. |
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. Recommended: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Slowly add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Collection and Washing:
-
Pellet the precipitated peptide by centrifugation (3000-5000 x g for 5-10 minutes).
-
Decant the ether and wash the pellet with fresh cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the final peptide pellet under vacuum. Do not over-dry, as it can make the peptide difficult to dissolve.
Post-Synthetic Modification via CuAAC (Click Chemistry)
This protocol outlines the copper-catalyzed click reaction between the azide-functionalized peptide and an alkyne-containing molecule in solution.
Workflow for Post-Synthetic Modification via CuAAC
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-EDA-N3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of custom peptides for research, therapeutic, and diagnostic applications. The use of specialized linkers allows for the introduction of unique functionalities into the peptide sequence. Fmoc-EDA-N3, an N-terminally protected ethylenediamine derivative featuring a terminal azide group, serves as a versatile tool for producing C-terminally azide-modified peptides. This modification enables post-synthetic "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the site-specific conjugation of molecules like fluorophores, polymers, or cytotoxic drugs.[1][2]
These application notes provide a detailed protocol for the incorporation of this compound onto a solid support and the subsequent synthesis of azide-terminated peptides using Fmoc-based SPPS.
Overview of the Workflow
The overall process involves the initial attachment of the this compound linker to a suitable resin, followed by standard Fmoc-SPPS cycles for peptide chain elongation. The terminal azide group remains stable throughout the synthesis.[3] Finally, the azide-modified peptide is cleaved from the resin for subsequent applications.
Caption: General workflow for SPPS using the this compound linker.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the key steps in the solid-phase synthesis of peptides utilizing an azide-functionalized linker. These values are representative and may require optimization for specific peptide sequences.
Table 1: Resin Loading and Linker Attachment
| Parameter | Recommended Value | Notes |
| Resin Type | 2-Chlorotrityl chloride (2-CTC) resin | Recommended for minimizing racemization and side reactions.[4] |
| Resin Loading Capacity | 0.8 - 1.6 mmol/g | Standard loading capacity for 2-CTC resins. |
| This compound Equivalents | 1.5 - 2.0 eq. (relative to resin capacity) | An excess is used to drive the attachment reaction to completion. |
| Base (e.g., DIPEA) Equivalents | 3.0 - 4.0 eq. (relative to resin capacity) | |
| Reaction Time | 1 - 4 hours | Can be monitored for completion. |
| Capping Reagent | DCM:MeOH:DIPEA (17:2:1) | To block any unreacted functional sites on the resin.[5] |
| Typical Loading Efficiency | 80 - 95% |
Table 2: Fmoc-SPPS Cycle Parameters
| Parameter | Recommended Value | Notes |
| Fmoc Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard reagent for Fmoc removal. |
| Deprotection Time | 2 x (1 min + 5-10 min) | A short initial treatment followed by a longer one. |
| Fmoc-Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess ensures complete coupling. |
| Coupling Reagent (e.g., HBTU/HOBt) | 2.9 - 4.9 eq. | |
| Base (e.g., DIPEA) Equivalents | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 30 - 120 minutes | Can be monitored by a Kaiser test. |
Table 3: Peptide Cleavage and Purity
| Parameter | Recommended Value | Notes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | Preserves the azide functionality. |
| Cleavage Time | 2 - 3 hours | At room temperature. |
| Crude Peptide Purity | 50 - 80% | Highly dependent on peptide sequence and length. |
| Final Purity (after RP-HPLC) | >95% | For most research applications. |
| Overall Yield | 10 - 40% | Dependent on peptide length and sequence complexity. |
Experimental Protocols
4.1. Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of the this compound linker onto 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 eq.) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a synthesis vessel.
-
Linker Solution Preparation: In a separate flask, dissolve this compound (1.5 - 2.0 eq.) in anhydrous DCM. Add DIPEA (3.0 - 4.0 eq.) to the solution.
-
Loading: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 1-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
4.2. Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
Materials:
-
This compound loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 1 minute.
-
Drain and add a fresh portion of 20% piperidine in DMF. Agitate for 5-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with HBTU/HOBt (2.9-4.9 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-120 minutes at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Caption: A single cycle of Fmoc-SPPS for peptide elongation.
4.3. Peptide Cleavage from the Resin
This protocol describes the final cleavage of the azide-terminated peptide from the solid support.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in section 4.2, step 2.
-
Resin Preparation: Wash the deprotected peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry thoroughly under vacuum.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Collection:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the collected filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Allow the precipitation to proceed at -20°C for at least 30 minutes.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Post-Synthesis Modification via Click Chemistry
The terminal azide on the cleaved and purified peptide serves as a handle for bioorthogonal ligation.
References
Application Notes and Protocols for Fmoc-EDA-N3 Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3, or N-(9-fluorenylmethoxycarbonyl)-2-azidoethylamine, is a bifunctional linker widely utilized in solid-phase peptide synthesis (SPPS) and bioconjugation.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is standard for the stepwise assembly of amino acids in SPPS, and a terminal azide (N3) group.[3] The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This allows for the straightforward and efficient conjugation of peptides to other molecules, including reporter labels, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains for improved pharmacokinetics.
These application notes provide a comprehensive guide to the manual coupling of this compound onto a solid support-bound peptide, a critical step for introducing an azide functional group for subsequent modifications.
Quantitative Data Summary
The following tables summarize the typical reagent concentrations and reaction parameters for the key steps in the this compound coupling process. These values are derived from standard Fmoc-SPPS protocols for similar azide-containing amino acids.
Table 1: Reagent Equivalents for Coupling Reaction
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 eq. | Azide-linker to be coupled |
| Coupling Reagent (e.g., PyBOP, HATU, or DIC) | 3 - 5 eq. | Activates the carboxyl group |
| Additive/Base (e.g., Oxyma, HOBt) | 3 - 5 eq. | Reduces side reactions and enhances coupling |
| Base (e.g., DIPEA) | 6 - 10 eq. | Maintains basic conditions for coupling |
Table 2: Key Experimental Parameters
| Parameter | Value | Notes |
| Coupling Reaction | ||
| Pre-activation Time | 1 - 5 minutes | Time for the coupling reagent to activate this compound |
| Coupling Time | 1 - 3 hours | Reaction completion can be monitored with a ninhydrin test |
| Typical Coupling Yield | >99% | With optimized conditions |
| Fmoc Deprotection | ||
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal |
| Deprotection Time | 7 - 20 minutes (in 2 cycles) | A shorter initial treatment followed by a longer one |
| Expected Efficiency | >99% | Crucial for preventing deletion sequences |
| Cleavage from Resin | ||
| Cleavage Time | 2 - 4 hours | Dependent on the specific resin and cleavage cocktail |
| Recommended Scavenger | Dithiothreitol (DTT) | Recommended to prevent the reduction of the azide group |
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase coupling of this compound.
Detailed Experimental Protocol
This protocol outlines the manual procedure for coupling this compound onto a peptide-resin that has a free N-terminal amine.
Materials
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagents (choose one system):
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure or HOBt (Hydroxybenzotriazole)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit (for monitoring)
Procedure
1. Resin Preparation and Fmoc Deprotection
-
If starting with an Fmoc-protected peptide-resin, place the resin in a suitable reaction vessel (e.g., a fritted syringe).
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) and then DCM (3-5 times) to remove residual piperidine. Proceed immediately to the coupling step.
2. This compound Activation and Coupling
This section describes the use of PyBOP. If using other reagents like HATU or DIC/Oxyma, adjust accordingly as they have similar activation principles.
-
In a separate vial, dissolve this compound (3-5 eq.), PyBOP (3-5 eq.), and an additive such as Oxyma (3-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated this compound solution to the deprotected peptide-resin from the previous step.
-
Agitate the reaction mixture at room temperature for 1-3 hours.
3. Monitoring the Coupling Reaction
-
(Optional but recommended) To check for reaction completion, take a small sample of resin beads.
-
Wash the beads thoroughly with DMF and DCM.
-
Perform a Kaiser test to detect the presence of free primary amines. A negative result (yellow or colorless beads) indicates that the coupling is complete. A positive result (blue beads) signifies incomplete coupling, and the reaction should be allowed to proceed longer.
4. Washing
-
Once the coupling reaction is complete, drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.
-
The resin, now functionalized with the azido group, is ready for the next cycle of peptide synthesis (i.e., Fmoc deprotection of the newly added this compound) or for final cleavage from the solid support.
5. Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final resin with DCM and dry it under a vacuum.
-
Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (TFA/Water/Phenol/Thioanisole/EDT). Crucially, for azide-containing peptides, it is recommended to include a scavenger like DTT to prevent the reduction of the azide group.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-EDA-N₃
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (9H-Fluoren-9-yl)methyl N-(2-azidoethyl)carbamate (Fmoc-EDA-N₃) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach offers a highly efficient and versatile method for the modification of peptides, proteins, and other molecules of interest in research and drug development.[1][2] Fmoc-EDA-N₃ is a valuable building block for introducing a terminal azide functionality, which can then be selectively conjugated to a terminal alkyne-containing molecule to form a stable triazole linkage.[3][4]
Core Concepts and Applications
The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and exceptional specificity.[4] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. The use of an Fmoc protecting group on the aminoethyl azide allows for its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the azide moiety at a desired position within a peptide sequence.
Key applications of CuAAC with Fmoc-EDA-N₃ include:
-
Peptide and Protein Labeling: Site-specific attachment of fluorophores, affinity tags, or imaging agents for visualization and tracking.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a targeting antibody.
-
Bioconjugation: Linking biomolecules to surfaces, polymers, or other molecules to create novel functional materials.
-
Peptidomimetics: Creation of diverse libraries of modified peptides and peptoids for drug discovery.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by various factors, including the specific substrates, catalyst system, and reaction conditions. The following tables summarize typical reaction parameters and expected outcomes based on literature for similar systems.
Table 1: Typical On-Resin CuAAC Reaction Conditions
| Parameter | Value | Notes |
| Alkyne | 5 - 10 equivalents | Excess alkyne drives the reaction to completion. |
| Copper Source | CuI (1-2 eq.) or CuSO₄ (0.1-0.5 eq.) | CuI can be used directly; CuSO₄ requires a reducing agent. |
| Reducing Agent | Sodium Ascorbate (1-5 eq.) | Required when using CuSO₄ to generate Cu(I) in situ. |
| Base | DIPEA (5-10 eq.) | Often used in on-resin reactions to facilitate the reaction. |
| Solvent | DMF or THF | Solvents should be of high purity and anhydrous. |
| Temperature | Room Temperature (can be heated to 40-50 °C) | Elevated temperatures can increase reaction rates. |
| Reaction Time | 4 - 16 hours | Reaction progress should be monitored. |
| Typical Yield | >90% conversion | Generally high, but substrate-dependent. |
Table 2: Typical Solution-Phase CuAAC Reaction Conditions for Bioconjugation
| Parameter | Value | Notes |
| Alkyne-Biomolecule | 1 equivalent (e.g., 25-60 µM) | Concentration depends on the specific application. |
| Azide Cargo | 2 equivalents | A modest excess is typically sufficient. |
| Copper Source | CuSO₄ (0.05 - 0.25 mM) | |
| Reducing Agent | Sodium Ascorbate (5 mM) | |
| Ligand | THPTA (5 equivalents to copper) | Accelerates the reaction and protects biomolecules. |
| Additive | Aminoguanidine (5 mM) | Intercepts deleterious ascorbate by-products. |
| Buffer | PBS or other suitable biological buffer (pH ~7) | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | >95% | Highly efficient for bioconjugation. |
Experimental Protocols
The following protocols provide a general guideline for performing CuAAC reactions with Fmoc-EDA-N₃-modified substrates. Optimization may be required for specific applications.
Protocol 1: On-Resin CuAAC with an Alkyne-Modified Molecule
This protocol describes the conjugation of an alkyne-containing molecule to a peptide synthesized on a solid support that has been functionalized with an azide group using a building block like Fmoc-EDA-N₃.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-modified molecule (e.g., fluorescent dye, biotin)
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (if using CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the resin loading) in a minimal amount of DMF or THF.
-
Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 equivalents) and DIPEA (5-10 equivalents). If using CuSO₄, add CuSO₄·5H₂O (0.1-0.5 equivalents) and sodium ascorbate (1-5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture.
-
Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL). To remove copper contamination, it is recommended to wash the resin with a copper-chelating solution (e.g., a dilute solution of EDTA or ammonium acetate) before cleavage.
-
Drying and Cleavage: Dry the resin under vacuum. The modified peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).
Protocol 2: Solution-Phase CuAAC for Bioconjugation
This protocol is adapted for labeling a purified azide-containing peptide or protein in solution with an alkyne-modified molecule.
Materials:
-
Purified azide-containing biomolecule
-
Alkyne-modified molecule (e.g., fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aminoguanidine
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7)
-
DMSO (if needed to dissolve the alkyne molecule)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing biomolecule in the chosen buffer to the desired concentration (e.g., 50 µM). Dissolve the alkyne-modified molecule in a minimal amount of DMSO and then dilute it into the reaction buffer to a final concentration of two equivalents relative to the biomolecule.
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of aminoguanidine in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order:
-
Solution of the azide-containing biomolecule.
-
Solution of the alkyne-modified molecule.
-
A premixed solution of CuSO₄ and THPTA (to achieve final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA).
-
Aminoguanidine solution (to a final concentration of 5 mM).
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5 mM).
-
Reaction Incubation: Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours.
-
Workup and Purification: The workup will depend on the application. The labeled biomolecule can be purified from excess reagents and byproducts using methods such as size exclusion chromatography, dialysis, or HPLC.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the CuAAC reaction and a typical experimental workflow.
Caption: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for an on-resin CuAAC reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient equivalents of reagents.- Poor quality of reagents or solvents.- Steric hindrance.- Inefficient mixing. | - Increase equivalents of alkyne, catalyst, or base.- Use fresh, anhydrous solvents.- Increase reaction time or temperature.- Ensure adequate agitation of the resin. |
| Side Product Formation | - Oxidation of Cu(I) to Cu(II).- Degradation of peptide/PNA. | - Degas solvents to remove oxygen.- Ensure an adequate excess of sodium ascorbate.- Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in Purification | - Unreacted starting materials.- Copper contamination. | - Ensure the reaction has gone to completion.- Wash the resin or purify the solution with a copper-chelating agent (e.g., EDTA). |
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Peptide Modification via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Fmoc-EDA-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[][2] This reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN) and an azide, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts.[][3][4] The lack of toxicity and the high specificity of the reaction make SPAAC an invaluable tool for in vivo studies, live-cell imaging, and the development of targeted therapeutics.
Fmoc-EDA-N3 (9-fluorenylmethoxycarbonyl-ethylenediamino-azide) is a heterobifunctional linker designed for use in solid-phase peptide synthesis (SPPS). It provides a straightforward method to introduce a terminal azide group onto a peptide. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, allowing for the controlled, site-specific incorporation of the azide handle. This azide-functionalized peptide can then be selectively conjugated to any molecule bearing a strained alkyne, facilitating the creation of peptide-drug conjugates, PEGylated peptides, imaging agents, and other advanced biomaterials.
Quantitative Data: SPAAC Reaction Kinetics
The efficiency of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The choice of reagent is critical and should be based on the specific requirements for reaction speed versus stability. The data below summarizes second-order rate constants for common cyclooctynes, providing a basis for experimental design.
| Strained Alkyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzoazacyclooctyne | DBCO / ADIBO | 0.3 - 1.0 | High reactivity, widely used. |
| Bicyclononyne | BCN | 0.01 - 0.1 | Smaller size, good balance of reactivity and stability. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Among the most stable cyclooctynes with good reaction rates. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Very high kinetics, but can be unstable. |
| Difluorobenzocyclooctyne | DIFBO | ~76 | Extremely high reactivity, but prone to self-reaction. |
Note: Reaction rates are typically measured with a model azide (e.g., benzyl azide) in various aqueous or organic solvents. Rates can vary depending on solvent, pH, and substitution on the reactants.
Diagrams and Workflows
SPAAC Reaction Mechanism
The diagram below illustrates the fundamental [3+2] dipolar cycloaddition between an azide-modified molecule, such as a peptide functionalized with an EDA-N3 linker, and a dibenzocyclooctyne (DBCO)-containing molecule. The reaction is driven by the release of ring strain in the cyclooctyne and results in a stable triazole linkage.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Experimental Workflow: Peptide Functionalization and Conjugation
This workflow outlines the complete process from solid-phase peptide synthesis incorporating the azide handle to the final purification of the conjugated product.
Caption: Workflow for SPAAC conjugation of a synthetic peptide.
Application in Drug Development: Creating a Peptide-Drug Conjugate (PDC)
SPAAC is a key technology in modern drug development for creating targeted therapies like Peptide-Drug Conjugates (PDCs). This diagram shows the logical relationship between the components of a PDC and its targeted action.
Caption: Logical flow for the synthesis and action of a Peptide-Drug Conjugate.
Experimental Protocols
Warning: Always handle chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Operations involving hazardous reagents like Trifluoroacetic acid (TFA) must be performed in a certified chemical fume hood.
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis steps to attach the this compound linker to the N-terminus of a peptide chain on a resin support.
Materials:
-
Peptide-resin (fully synthesized peptide sequence, with N-terminal Fmoc group removed)
-
This compound
-
Coupling Reagent: HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (4-methylmorpholine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation:
-
Start with the fully protected peptide chain assembled on a suitable resin (e.g., Rink Amide).
-
Perform a final N-terminal Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution to activate the coupling agents.
-
Immediately add the activated linker solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated.
-
Once complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the newly attached EDA-N3 linker by treating the resin with 20% piperidine in DMF (5 min + 15 min).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The azide-functionalized peptide is now ready for cleavage.
-
Protocol 2: Cleavage and Purification of the Azide-Functionalized Peptide
Materials:
-
Azide-peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge and lyophilizer
-
HPLC system for purification
Procedure:
-
Peptide Cleavage:
-
Dry the washed resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to maximize recovery.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the concentrate). A white precipitate should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Wash the pellet by resuspending in fresh cold ether and centrifuging again. Repeat this wash step 2-3 times.
-
Dry the final peptide pellet under vacuum or by lyophilization to obtain the crude azide-peptide.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze fractions by LC-MS to identify and pool those containing the desired product.
-
Lyophilize the pure fractions to obtain the final azide-functionalized peptide as a white, fluffy powder.
-
Protocol 3: SPAAC Reaction with a DBCO-Functionalized Molecule
Materials:
-
Purified azide-functionalized peptide
-
DBCO-functionalized molecule of interest (e.g., drug, fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.
-
Co-solvent (if needed): DMSO or DMF to dissolve the DBCO-molecule
Procedure:
-
Reactant Preparation:
-
Dissolve the purified azide-peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible co-solvent (e.g., DMSO) before diluting it into the reaction buffer. Use 1.1 to 1.5 equivalents of the DBCO-molecule relative to the peptide.
-
-
SPAAC Reaction:
-
Combine the azide-peptide and DBCO-molecule solutions.
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. The reaction time depends on the specific cyclooctyne used and the concentration of reactants.
-
Monitor the reaction progress by LC-MS, observing the consumption of the starting materials and the appearance of the desired conjugate product peak.
-
-
Purification of the Final Conjugate:
-
Once the reaction is complete, purify the resulting bioconjugate to remove any unreacted starting materials.
-
The purification method will depend on the properties of the final conjugate. Suitable methods include RP-HPLC or size-exclusion chromatography (SEC).
-
Analyze, pool, and lyophilize the pure fractions to yield the final peptide conjugate. Characterize the final product by mass spectrometry.
-
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-EDA-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3 (9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate) is a versatile reagent for the site-specific incorporation of an azide functionality into peptides during solid-phase peptide synthesis (SPPS).[1][2] This azide group serves as a bioorthogonal handle for covalent modification via "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This allows for the efficient and specific fluorescent labeling of peptides, a critical tool for their study in biological systems. These application notes provide a comprehensive guide to the use of this compound for the synthesis of fluorescently labeled peptides.
Principle of the Method
The fluorescent labeling of peptides using this compound is a two-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position, typically at the N-terminus, to introduce the azide functionality.[3]
-
On-Resin Click Chemistry (CuAAC): Following the complete assembly of the azide-containing peptide, an alkyne-functionalized fluorescent dye is covalently attached to the azide group via CuAAC. This reaction is highly specific and efficient, and it is typically performed while the peptide is still attached to the solid support to simplify purification.
Data Presentation
The following tables summarize the properties of this compound and the typical quantitative data expected during the synthesis and labeling of peptides.
Table 1: Properties of this compound
| Property | Value |
| Synonyms | 9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
| Molecular Formula | C₁₇H₁₆N₄O₂ |
| Molecular Weight | 308.3 g/mol |
| Appearance | White crystalline powder |
| Storage | 2 - 8 °C |
Source: Chem-Impex
Table 2: Typical Yields and Purity for Fluorescent Peptide Labeling
| Step | Parameter | Typical Value | Notes |
| SPPS | Crude Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading. | |
| On-Resin CuAAC | Reaction Conversion | >95% | The CuAAC reaction is generally high-yielding. |
| Purification | Final Labeled Peptide Purity | >98% | After final HPLC purification. |
| Overall | Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps. |
Note: The values presented are representative of similar systems and may vary depending on the specific peptide sequence, fluorescent dye, and experimental conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol describes the manual incorporation of this compound at the N-terminus of a peptide synthesized on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Resin Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
This compound Coupling:
-
In a separate vial, pre-activate this compound (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF for 5 minutes.
-
Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Resin Washing: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
-
Drying: Dry the azide-functionalized peptide-resin under vacuum.
Protocol 2: On-Resin Fluorescent Labeling via CuAAC
This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Degassed DMF/water (4:1 v/v)
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in the degassed DMF/water solvent mixture for 30 minutes.
-
Click Reaction Cocktail Preparation:
-
In a separate vial, dissolve the alkyne-functionalized fluorescent dye (5-10 eq.) in the DMF/water mixture.
-
Prepare a fresh stock solution of sodium ascorbate (5 eq.) in the DMF/water mixture.
-
Prepare a stock solution of CuSO₄·5H₂O (1 eq.) in the DMF/water mixture.
-
-
On-Resin Reaction:
-
Add the alkyne-dye solution to the swollen resin.
-
Add the CuSO₄ solution to the resin slurry.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 6-12 hours, protected from light.
-
Resin Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the fluorescently labeled peptide-resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the fluorescently labeled peptide from the resin and its purification.
Materials:
-
Fluorescently labeled peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (both containing 0.1% TFA) for HPLC
-
Reversed-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Air-dry the crude peptide pellet.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water with 0.1% TFA.
-
Purify the peptide by reversed-phase HPLC using a suitable gradient.
-
Monitor the elution at 220 nm and the absorbance maximum of the fluorescent dye.
-
-
Lyophilization: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualization of Workflow and Chemistry
Caption: Workflow for fluorescent labeling of peptides using this compound.
Caption: The CuAAC reaction for fluorescent labeling of peptides.
Safety Information
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area, preferably a fume hood, especially when using volatile reagents like TFA and piperidine.
-
Consult the Safety Data Sheet (SDS) for each reagent for detailed safety information.
-
Sodium azide and other azide compounds are potentially explosive and should be handled with care. Avoid contact with heavy metals and strong acids.
-
TFA is highly corrosive and should be handled with extreme caution.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory training and judgment. The protocols provided are general guidelines and may require optimization for specific applications.
References
Application Notes and Protocols for Site-Specific Peptide Biotinylation via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific biotinylation of peptides is a powerful technique for a wide range of applications, including immunoassays, affinity purification, and drug targeting. The use of bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and specific method for attaching biotin to a peptide at a predetermined position. This is achieved by incorporating an amino acid with an azide-bearing side chain, such as Fmoc-L-Lys(N₃)-OH, during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] The azide group remains stable throughout the synthesis and is then specifically reacted with an alkyne-functionalized biotin derivative.[2][4]
While the user specified Fmoc-EDA-N3 (Fmoc-azido-ethylenediamine), the more established and widely documented building block for this application is an azide-modified amino acid like Fmoc-L-Lys(N₃)-OH. This is because it allows for the precise incorporation of the azide handle at any desired position within the peptide sequence, mimicking a natural amino acid residue. This document will therefore focus on the use of Fmoc-L-Lys(N₃)-OH for the site-specific biotinylation of peptides.
The overall workflow involves the synthesis of an azide-modified peptide on a solid support, followed by an on-resin CuAAC reaction with an alkyne-biotin conjugate, and subsequent cleavage, deprotection, and purification of the final biotinylated peptide.
Data Presentation
Table 1: Summary of Quantitative Data for On-Resin Biotinylation
| Parameter | Typical Value/Range | Notes |
| Incorporation Efficiency of Fmoc-L-Lys(N₃)-OH | >99% | Monitored by Kaiser test or other ninhydrin-based tests. |
| On-Resin CuAAC Reaction Time | 1 - 4 hours | Can be optimized based on peptide sequence and steric hindrance. |
| On-Resin CuAAC Reaction Efficiency | >95% | Can be assessed by mass spectrometry of a small cleaved sample. |
| Final Purity of Biotinylated Peptide (after HPLC) | >95% | Dependent on the efficiency of the synthesis and purification steps. |
| Overall Yield of Biotinylated Peptide | 10 - 40% | Highly dependent on the peptide length, sequence, and purification recovery. |
Experimental Protocols
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).
-
Fmoc-protected amino acids: Standard protected amino acids and Fmoc-L-Lys(N₃)-OH.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIEA).
-
Click Chemistry Reagents:
-
Alkyne-Biotin (e.g., Biotin-PEG-Alkyne)
-
Copper(I) source: Copper(II) sulfate (CuSO₄) and a reducing agent like Sodium Ascorbate (NaAsc).
-
Copper(I) stabilizing ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptide
This protocol outlines the manual synthesis of a peptide containing an azide group using Fmoc-L-Lys(N₃)-OH.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To incorporate the azide functionality, use Fmoc-L-Lys(N₃)-OH in the desired coupling cycle.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.
Protocol 2: On-Resin Biotinylation via CuAAC (Click Chemistry)
This protocol describes the on-resin reaction of the azide-modified peptide with an alkyne-biotin conjugate.
-
Resin Swelling: Swell the dried azide-modified peptide-resin in DMF for 30 minutes.
-
Prepare Click Reagent Solution: In a separate tube, prepare the click chemistry reaction mixture. For a 0.1 mmol scale synthesis, the following can be used:
-
Alkyne-Biotin (5 equivalents, 0.5 mmol)
-
Sodium Ascorbate (10 equivalents, 1.0 mmol) dissolved in a minimal amount of water.
-
Copper(II) Sulfate (1 equivalent, 0.1 mmol) dissolved in a minimal amount of water.
-
Optional: TBTA (1 equivalent, 0.1 mmol)
-
Add DMF to a final volume of 2-3 mL.
-
-
On-Resin Reaction:
-
Add the click reagent solution to the swollen peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours, protected from light.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5x), a solution of 0.5% sodium diethyldithiocarbamate in DMF (to remove copper), DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 3: Peptide Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified biotinylated peptide.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Analysis and Lyophilization:
-
Confirm the identity and purity of the biotinylated peptide using mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide biotinylation.
Caption: CuAAC reaction for biotinylation.
References
Application of Fmoc-EDA-N3 in Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3, or N-(9-Fluorenylmethyloxycarbonyl)-2-aminoethyl-azide, is a versatile heterobifunctional linker that has garnered significant attention in the field of drug delivery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a terminal azide (N3) moiety, makes it an invaluable tool for the covalent conjugation of therapeutic agents to various carrier systems. The Fmoc group allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an azide handle into peptides and other biomolecules. The azide group, in turn, facilitates highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][4]
This application note provides a comprehensive overview of the utility of this compound in the development of advanced drug delivery systems. It details protocols for the synthesis of this compound-modified carriers, drug conjugation, and the subsequent characterization and evaluation of these systems. The information presented is intended to serve as a practical guide for researchers in academia and industry who are focused on creating next-generation targeted therapies.
Principle of Action: Click Chemistry in Drug Delivery
The primary advantage of employing this compound lies in its ability to participate in click chemistry reactions. These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[4] This makes them ideal for bioconjugation, where mild conditions are crucial to preserve the activity of sensitive biomolecules.
In a typical drug delivery application, a drug carrier, such as a polymer, nanoparticle, or liposome, is functionalized with an alkyne group. Separately, a therapeutic molecule (e.g., a small molecule drug, peptide, or protein) is modified with an azide group using a linker like this compound. The azide-modified drug is then "clicked" onto the alkyne-functionalized carrier, forming a stable triazole linkage. This modular approach allows for the creation of a wide variety of drug-carrier conjugates with tailored properties.
Applications in Drug Delivery Systems
The use of this compound as a linker can be applied to a diverse range of drug delivery platforms:
-
Polymer-Drug Conjugates: this compound can be used to attach drugs to biocompatible polymers such as polyethylene glycol (PEG) or poly(lactic-co-glycolic acid) (PLGA). This can improve the drug's solubility, stability, and pharmacokinetic profile.
-
Nanoparticle-Based Systems: Drugs can be conjugated to the surface of nanoparticles (e.g., liposomes, micelles, metallic nanoparticles) that have been functionalized with alkyne groups. This allows for targeted delivery to specific tissues or cells.
-
Peptide and Antibody-Drug Conjugates (PDCs and ADCs): By incorporating this compound into a peptide or antibody sequence, a drug can be attached at a specific site. This is crucial for creating homogenous conjugates with optimized efficacy and reduced off-target toxicity.
-
Hydrogel-Based Drug Delivery: this compound can be used to immobilize drugs within a hydrogel matrix, allowing for their sustained release over time.
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems utilizing triazole linkages, analogous to those formed with this compound. It is important to note that specific values will vary depending on the drug, carrier, and experimental conditions.
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Linkage Type | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | Paclitaxel | Triazole | 5 - 15 | 70 - 90 | |
| Polymeric Micelles | Doxorubicin | Triazole | 10 - 20 | 80 - 95 | |
| Peptide-Drug Conjugate | Camptothecin | Triazole | Not Applicable | Not Applicable |
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of drug delivery system) x 100 Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) | Reference |
| HCT116 (Colon Cancer) | 1,2,3-Triazole-linked Ciprofloxacin-Chalcone Hybrid | 2.53 - 8.67 | |
| A549 (Lung Cancer) | 1,2,3-Triazole-containing Coumarin Derivative | 2.97 - 4.78 | |
| HeLa (Cervical Cancer) | 1,2,4-Triazole-based Tubulin Inhibitor | 0.002 - 0.01 | |
| HepG2 (Liver Cancer) | Triazole-Peptide Conjugate | >10 |
Experimental Protocols
Protocol 1: Synthesis of an Azide-Modified Peptide using this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of an azide group into a peptide sequence using this compound.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to the resin using a standard coupling protocol with HBTU/HOBt/DIPEA or PyBOP/DIPEA in DMF.
-
Incorporation of this compound:
-
Activate this compound (1.5-3 equivalents relative to the resin loading) with your chosen coupling reagents and DIPEA in DMF.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize a Peptide-Drug Conjugate
This protocol describes the conjugation of an azide-modified peptide (from Protocol 1) to an alkyne-functionalized drug.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture of water and a miscible organic solvent)
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.1-1.5 equivalents) of the alkyne-functionalized drug in the chosen solvent system.
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of CuSO₄ (0.1-0.2 equivalents) and sodium ascorbate (0.5-1.0 equivalents) in water.
-
Initiate the Reaction: Add the catalyst solution to the solution of the peptide and drug.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and the copper catalyst.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical HPLC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic activity of the synthesized drug-carrier conjugate.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Drug-carrier conjugate, free drug, and carrier-only control solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of the drug-carrier conjugate, free drug, and carrier-only control in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for developing a drug delivery system using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fmoc-EDA-N3 for the Development of Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. Fmoc-EDA-N3 (9-fluorenylmethyloxycarbonyl-ethylenediamine-azide) is a versatile heterobifunctional linker that enables the precise and stable conjugation of payloads to antibodies through "click chemistry."
This compound incorporates two key functionalities: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide group. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions to allow for further modification if needed, though for many ADC applications, the core EDA-N3 structure is the key component. The azide group is a bioorthogonal handle that specifically and efficiently reacts with an alkyne-functionalized counterpart via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This "click chemistry" approach offers high yields, excellent specificity, and mild reaction conditions, making it ideal for complex biomolecules like antibodies.[4]
The resulting 1,2,3-triazole linkage formed through this reaction is highly stable under physiological conditions, which helps to prevent premature drug release in circulation and thereby minimizes off-target toxicity.[5] The use of azide-alkyne chemistry allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the therapeutic window of the ADC.
Core Principles and Advantages of this compound in ADC Construction
The primary advantage of employing an azide linker like this compound lies in the principles of click chemistry, a term coined by K. Barry Sharpless. These reactions are characterized by:
-
High Specificity and Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the conjugation reaction occurs only between the designated components without cross-reactivity with native biological functionalities.
-
High Efficiency and Yield: Click reactions proceed rapidly and with high conversion rates under mild, often aqueous, conditions.
-
Formation of a Stable Triazole Linkage: The resulting triazole ring is chemically robust, providing superior stability in plasma compared to some traditional linkers like those based on maleimide chemistry, which can be susceptible to deconjugation.
-
Modularity: The two-step nature of the conjugation (antibody modification and subsequent click reaction) allows for a modular approach to ADC development.
This methodology enables the production of well-defined ADCs, moving away from the heterogeneous mixtures often produced by traditional conjugation methods that target native lysine or cysteine residues.
Quantitative Data Summary
The performance of an ADC is quantitatively assessed through various metrics, including its drug-to-antibody ratio (DAR), stability, and in vitro cytotoxicity. The following tables summarize representative data for ADCs developed using click chemistry and compare them with other linker technologies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs
(Data is compiled from multiple sources for illustrative comparison. Direct head-to-head comparisons require identical experimental conditions.)
| Cell Line | Target Antigen | Payload | Linker Type | Reported IC50 (nM) | Reference(s) |
| BT-474 | HER2 | MMAE | Click Chemistry (Azide-Alkyne) | Low nanomolar range | |
| HCC1954 | HER2 | MMAE | Click Chemistry (SPAAC) | ~0.119 | |
| MCF-7 | HER2 (Negative) | MMAE | Click Chemistry (Azide-Alkyne) | No significant cytotoxicity | |
| MDA-MB-231 | HER2 (Negative) | MMAE | Click Chemistry (SPAAC) | Minimal cytotoxicity | |
| Various | Various | Various | Maleimide | Variable (Nanomolar range) | |
| Various | Various | Various | Self-immolative disulfide | Variable (Nanomolar range) |
Table 2: Linker Stability Comparison
(Stability is a critical parameter influencing in vivo efficacy and safety.)
| Linker Type | Linkage Chemistry | Key Stability Features | Common Issues | Reference(s) |
| Azide-Alkyne (Triazole) | Copper-Catalyzed or Strain-Promoted Cycloaddition | Highly stable triazole ring, resistant to enzymatic and chemical degradation in plasma. | Requires introduction of non-native functional groups (azide/alkyne). | |
| Maleimide | Michael addition of a thiol to a maleimide | Susceptible to retro-Michael reaction in the presence of thiols (e.g., albumin, glutathione), leading to drug deconjugation. | Instability can lead to off-target toxicity and reduced efficacy. A 29% decrease in DAR was observed in mice over 7 days for a maleimide-linked ADC. | |
| Disulfide | Redox-sensitive disulfide bond | Stable in oxidative plasma but cleaved in the reductive intracellular environment. | Can be susceptible to premature cleavage by circulating thiols. |
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in creating an ADC using an azide linker, assuming the use of a payload-linker construct derived from this compound (where the Fmoc group is removed to reveal a primary amine for payload attachment prior to conjugation). The overall process involves the introduction of an alkyne handle onto the antibody, followed by the click chemistry reaction with the azide-functionalized payload.
Protocol 1: Introduction of Alkyne Groups onto the Antibody (via NHS Ester)
This protocol describes the modification of antibody lysine residues with an alkyne-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG4-NHS Ester (or similar)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 Desalting Columns (or equivalent for buffer exchange)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of Alkyne-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the alkyne-NHS ester stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Purification of Alkyne-Modified Antibody:
-
Remove excess, unreacted NHS ester and purify the alkyne-modified antibody using a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions as determined by UV absorbance at 280 nm.
-
Determine the final concentration of the modified antibody.
-
Protocol 2: Fmoc-Deprotection of the Linker-Payload Construct
This protocol is for the removal of the Fmoc protecting group from a pre-synthesized this compound-payload construct.
Materials:
-
This compound-Payload construct
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Dissolution: Dissolve the Fmoc-protected construct in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the dissolved construct. The reaction is typically rapid. Stir at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Precipitation:
-
Once the reaction is complete, evaporate the piperidine and DMF under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether.
-
-
Purification: Purify the resulting H2N-EDA-N3-Payload construct by RP-HPLC to achieve high purity. Lyophilize the pure fractions.
Protocol 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final conjugation of the alkyne-modified antibody with the azide-functionalized payload.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-functionalized payload (e.g., H2N-EDA-N3-MMAE) (from Protocol 2)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-stabilizing ligand (e.g., 100 mM in water)
-
Reducing Agent: Sodium Ascorbate (e.g., 100 mM in water, prepared fresh)
-
Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh stock solutions of the catalyst components.
-
Dissolve the azide-payload in a suitable solvent like DMSO to a known concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-payload. A molar excess of the payload (typically 4 to 10-fold per alkyne site) is recommended.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing and protection from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC to remove unreacted payload, catalyst, and other reagents.
-
Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities. Equilibrate the column with PBS and collect the fractions corresponding to the high molecular weight ADC.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs, as the addition of the hydrophobic payload increases the overall hydrophobicity of the antibody.
-
Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute. Mass spectrometry is a primary method for its determination.
Materials:
-
Purified ADC
-
LC-MS System (e.g., Q-TOF or Orbitrap)
-
Reverse-phase column suitable for proteins (e.g., PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation:
-
The ADC may be analyzed intact or after reduction of the interchain disulfide bonds to separate heavy and light chains. Reduction (e.g., with DTT or TCEP) simplifies the mass spectrum.
-
Deglycosylation (e.g., with PNGase F) can also be performed to reduce heterogeneity and simplify the spectrum.
-
-
LC-MS Analysis:
-
Inject the prepared ADC sample onto the LC-MS system.
-
Elute the protein using a gradient of Mobile Phase B.
-
Acquire the mass spectrum over the protein's elution peak.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species.
-
Identify the mass peaks corresponding to the antibody (or its subunits) conjugated with different numbers of drug-linker molecules (e.g., Ab, Ab+1D, Ab+2D, etc.).
-
The mass of the drug-linker is known. The number of drugs per antibody (or subunit) can be calculated from the mass shift.
-
Calculate the weighted average DAR by integrating the peak areas for each species and using the following formula: DAR = Σ(Peak Area of Species * Number of Drugs in Species) / Σ(Total Peak Area of all Species)
-
Visualizations
Logical and Experimental Workflows
References
On-Resin Click Chemistry Protocols with Fmoc-EDA-N3: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the ability to rapidly and efficiently synthesize complex, modified peptides is paramount. On-resin click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and versatile tool for the site-specific modification of peptides.[1] This application note provides detailed protocols for the use of 9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate (Fmoc-EDA-N3), a key building block for introducing an azide moiety onto a peptide chain during solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for the subsequent "click" reaction with an alkyne-containing molecule, forming a stable triazole linkage. This methodology is instrumental in the synthesis of peptide-drug conjugates, imaging agents, and novel biomaterials.[2]
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis and on-resin modification of peptides using azide-functionalized building blocks analogous to this compound. These values are indicative of expected outcomes under optimized conditions.
| Step | Description | Typical Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of Fmoc-azido building block | 75-90 | >95 | [1][3] |
| 2 | On-resin CuAAC Reaction | 70-95 | >90 (crude) | [4] |
| 3 | On-resin SPAAC Reaction | >90 | >90 (crude) | |
| 4 | Overall Yield (after cleavage and purification) | 50-80 | >98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound based on standard organic chemistry procedures for Fmoc protection of amines and subsequent azidation.
Materials:
-
2-Azidoethan-1-amine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-azidoethan-1-amine in a mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl in DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: On-Resin Incorporation of this compound
This protocol details the incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc-SPPS.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
OxymaPure or other coupling additive
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as DIC (3 equivalents), and an additive like OxymaPure (3 equivalents) in DMF.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin "click" reaction between the azide-functionalized peptide and an alkyne-containing molecule.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (5-10 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-5 equivalents)
-
DMF/Water (4:1 v/v) solvent mixture
-
DCM
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the DMF/water solvent mixture.
-
Reaction Mixture Preparation: In the reaction vessel, add the alkyne-containing molecule dissolved in the DMF/water solvent mixture.
-
Catalyst Addition: Add the sodium ascorbate followed by the CuSO₄·5H₂O to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, and DCM.
Protocol 4: Cleavage from Resin and Purification
This protocol describes the final cleavage of the modified peptide from the solid support and its subsequent purification.
Materials:
-
Modified peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Resin Drying: Dry the modified peptide-resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for on-resin click chemistry.
On-Resin CuAAC Reaction Scheme
Caption: On-resin CuAAC reaction scheme.
Application Example: Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway
Peptides and peptidomimetics synthesized using on-resin click chemistry can be designed to interact with and modulate cellular signaling pathways implicated in diseases such as cancer. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS and RAF genes are common in human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. Synthetic peptides can be developed to inhibit key protein-protein interactions within this cascade, such as the binding of RAS to RAF, thereby blocking downstream signaling and inducing apoptosis in cancer cells. The triazole linkage formed via click chemistry can act as a stable isostere of a peptide bond, enhancing the metabolic stability of the synthetic peptide inhibitors.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.
References
Application Notes and Protocols for Fmoc-EDA-N3 Incorporation in Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-EDA-N3, or 1-[(9-Fluorenylmethyloxycarbonyl)amino]-2-azidoethane, is a versatile bifunctional linker essential in modern bioorthogonal chemistry.[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, compatible with standard solid-phase peptide synthesis (SPPS), and a terminal azide (N3) group. This azide moiety serves as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions allow for the site-specific conjugation of a wide array of molecules, including fluorescent dyes, radioligands, and therapeutic agents, making this compound an invaluable tool for developing sophisticated probes for imaging applications in research and drug development.[2]
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and their subsequent use in cellular imaging.
Data Presentation
The performance of a fluorescently labeled peptide in imaging applications is dependent on several factors, including the peptide sequence, the chosen fluorophore, and the cellular environment. Below is a summary of typical quantitative data ranges that can be expected when using a peptide labeled via this compound and click chemistry for cellular imaging.
| Parameter | Typical Range | Notes |
| Synthesis & Labeling | ||
| Crude Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length and sequence complexity.[3] |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading and purification efficiency.[3] |
| CuAAC Reaction Conversion | >95% | The click chemistry reaction typically proceeds to near completion. |
| Final Labeled Peptide Purity | >98% | After final HPLC purification. |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps. |
| Imaging Performance | ||
| Fluorescence Quantum Yield | 0.1 - 0.9 | Highly dependent on the chosen alkyne-fluorophore. For example, Alexa Fluor™ dyes conjugated to peptides can have high quantum yields. |
| Signal-to-Noise Ratio (SNR) | 5 - 50+ | Influenced by the brightness of the fluorophore, the concentration of the labeled peptide, cellular autofluorescence, and the imaging system's sensitivity. Higher SNR allows for clearer visualization of the target. |
| Cell Permeability (Papp) | Variable | Peptide sequence, size, and the properties of the attached fluorophore significantly impact cell permeability. Generally, peptides have low passive membrane permeability, but this can be enhanced with cell-penetrating sequences. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection (Step 2).
-
In a separate vial, dissolve this compound (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the purified azide-modified peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the alkyne-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution (1 equivalent)
-
Alkyne-dye solution (1.5 equivalents)
-
THPTA solution (0.5 equivalents)
-
CuSO₄ solution (0.5 equivalents)
-
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 equivalents).
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Purification: Purify the fluorescently labeled peptide from excess dye and catalyst using reverse-phase HPLC.
-
Characterization: Confirm the final product's identity and purity by mass spectrometry and analytical HPLC. Lyophilize the purified, labeled peptide and store it protected from light at -20°C or -80°C.
Protocol 3: Cellular Imaging
This protocol provides a general workflow for imaging the intracellular localization of the fluorescently labeled peptide.
Materials:
-
Fluorescently labeled peptide
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Peptide Incubation:
-
Prepare a working solution of the fluorescently labeled peptide in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the peptide solution and wash the cells three times with PBS to remove any unbound peptide.
-
Fixation and Counterstaining (Optional):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.
-
Acquire images and analyze the subcellular localization of the fluorescently labeled peptide.
-
Mandatory Visualizations
Caption: Workflow for synthesis and cellular imaging of a fluorescently labeled peptide.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-EDA-N3 Click Reaction Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with Fmoc-EDA-N3 click reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click chemistry is it used for?
This compound, or 1-[(9-Fluorenylmethyloxycarbonyl)amino]-2-azidoethane, is a chemical reagent used in bioconjugation and peptide synthesis.[1] It contains an azide group (-N3) that readily participates in click chemistry reactions. The primary type of reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it reacts with an alkyne-containing molecule to form a stable triazole linkage.[2][3] It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is a copper-free click chemistry method.[2][4]
Q2: What is the function of the Fmoc protecting group?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the primary amine of ethylenediamine (EDA). In peptide synthesis, it prevents the amine from participating in unwanted side reactions during the coupling of amino acids. The Fmoc group can be removed under mild basic conditions, typically with a solution of piperidine in a solvent like DMF.
Q3: My this compound click reaction has a very low yield. What are the potential causes?
Low yield in a CuAAC reaction can stem from several factors. Key areas to investigate include the quality and concentration of reactants, the efficiency of the copper catalyst and associated ligand, the choice of solvent, and the reaction conditions such as temperature and time. Incomplete reaction, side reactions, and issues with product purification are all common culprits.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing a very low yield of your desired product, consider the following troubleshooting steps:
1. Reagent Quality and Stoichiometry:
-
Purity of Reactants: Ensure the purity of your this compound, alkyne substrate, and all other reagents. Impurities can inhibit the catalyst or participate in side reactions.
-
Reagent Concentration: Higher concentrations of the azide and alkyne generally lead to faster reaction rates. Ensure that the concentrations are within the optimal range for your specific system.
-
Fresh Reducing Agent: The sodium ascorbate solution used to reduce Cu(II) to the active Cu(I) species should always be prepared fresh, as it is prone to oxidation.
2. Catalyst System (Copper, Ligand, and Reducing Agent):
-
Copper Source: Copper(II) sulfate (CuSO₄) is a common and convenient source of copper, which is then reduced in situ. Alternatively, a direct Cu(I) source like copper(I) iodide (CuI) can be used.
-
Copper-Stabilizing Ligand: Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) are crucial. They protect the Cu(I) from oxidation and disproportionation, and also accelerate the reaction. A common molar ratio of Cu:Ligand is 1:5.
-
Sufficient Reducing Agent: An adequate concentration of sodium ascorbate is necessary to maintain the copper in its active Cu(I) state throughout the reaction.
3. Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents like DMF and DMSO are commonly used and can help to dissolve all reactants. For biological applications, aqueous buffer systems are often employed.
-
pH: The CuAAC reaction is generally robust over a pH range of 4 to 12. However, the optimal pH can be substrate-dependent and should be maintained between 4 and 7 for many applications to avoid degradation of sensitive molecules.
-
Temperature: Most click reactions proceed efficiently at room temperature. In some cases, gentle heating (e.g., to 50-60°C) may improve the yield, especially if reactant solubility is an issue.
-
Reaction Time: While many click reactions are complete within 1-2 hours, some systems may require longer reaction times (up to 12 hours or more). It is advisable to monitor the reaction progress using an appropriate analytical technique like LC-MS or TLC.
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst. While not always strictly necessary, de-gassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields, especially for slow reactions or those with sensitive substrates.
Issue 2: Presence of Significant Side Products
The formation of side products can compete with the desired click reaction and reduce the overall yield.
-
Alkyne Homodimerization: This is a common side reaction, often referred to as Glaser coupling, which is promoted by Cu(II) ions. To minimize this, ensure a high concentration of the reducing agent (sodium ascorbate) is present and use a copper-stabilizing ligand like TBTA or THPTA.
-
Degradation of Peptides or Proteins: Reactive oxygen species (ROS) can be generated during the reduction of Cu(II) by ascorbate, which can damage sensitive biomolecules. The addition of a ROS scavenger, such as aminoguanidine, can help mitigate this issue.
-
Premature Fmoc Deprotection: If the reaction conditions are too basic, the Fmoc group may be prematurely cleaved. This is a particular concern if bases like DIPEA are used in conjunction with on-resin synthesis where the product is linked via a base-labile linker.
Issue 3: Difficulty in Product Purification
-
Copper Removal: Residual copper catalyst can be difficult to remove and may interfere with downstream applications. Washing the reaction mixture with a chelating agent like EDTA is a common and effective method. Alternatively, specialized chelating resins can be used.
-
Distinguishing Product from Starting Material: If the reaction is incomplete, separating the desired product from unreacted starting materials can be challenging. Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for peptides and other biomolecules.
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction parameters for this compound click reactions. Note that these are starting points, and optimization for specific substrates is often necessary.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Limiting Reactant (Azide or Alkyne) | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess relative to CuSO₄ and prepared fresh. |
| Copper-Stabilizing Ligand (e.g., THPTA) | 0.5 - 5 mM | A 1:5 molar ratio of Cu:Ligand is often recommended. |
Table 2: Common Reaction Conditions
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature - 60°C | Most reactions proceed well at room temperature. |
| Reaction Time | 1 - 12 hours | Monitor progress by LC-MS or TLC. |
| pH | 4 - 12 | For sensitive biomolecules, a range of 4-7 is often preferred. |
| Solvent | DMF, DMSO, Acetonitrile, Water/t-BuOH mixtures | Choice depends on the solubility of the reactants. |
Experimental Protocols
General Protocol for a Solution-Phase CuAAC Reaction
This protocol provides a starting point for the reaction between this compound and an alkyne-containing molecule in solution.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne, this compound, copper(II) sulfate (CuSO₄), and a copper-stabilizing ligand (e.g., THPTA) in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a fresh solution of sodium ascorbate in water or an appropriate buffer immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound and the alkyne partner in the chosen solvent system.
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
-
Catalyst Addition and Reaction Initiation:
-
Add the premixed catalyst solution to the main reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If necessary, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and seal the vial.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature or with gentle heating for the desired amount of time (typically 1-12 hours).
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.
-
Protocol for Post-Reaction Copper Removal
-
Dilute the crude reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 0.01 M aqueous solution of EDTA.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the wash with the EDTA solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing Fmoc-EDA-N3 Coupling in SPPS
Welcome to the technical support center for optimizing the coupling of Fmoc-EDA-N3 (Fmoc-(2-azidoethyl)amine) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this versatile azide-containing linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Suboptimal Activation: The carboxylic acid of the growing peptide chain on the resin may not be fully activated prior to the coupling of this compound.
-
Steric Hindrance: While this compound is a relatively small molecule, steric hindrance can still be a factor, particularly if the C-terminal amino acid of the peptide is bulky.
-
Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, blocking reactive sites and hindering the approach of the incoming this compound.[1]
-
Inappropriate Coupling Reagents: The choice of coupling reagent is critical. Uracil-based reagents like HBTU and TBTU have been reported to yield poor results with some azido-containing amino acids and may cause side reactions.[1]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and reagent stoichiometry can significantly impact coupling efficiency.
Q2: Is the azide group of this compound stable during standard SPPS conditions?
Yes, the azide functional group is generally stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of final cleavage from most resins using trifluoroacetic acid (TFA).[2]
Q3: What is the primary side reaction involving the azide group, and when does it occur?
The most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2). This reduction predominantly occurs during the final cleavage and deprotection step, especially when thiol-containing scavengers are present in the TFA cleavage cocktail.[1][2]
Q4: Which cleavage cocktail reagents are known to cause the reduction of the azide group?
Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) can lead to significant reduction of the azide to an amine. While DTT is generally less reductive than EDT, both should be used with caution or avoided if the integrity of the azide group is critical. A safer alternative is to use a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Q5: Can I perform a double coupling with this compound?
Yes, performing a double coupling is a recommended strategy to improve the coupling efficiency, especially if monitoring tests like the Kaiser test indicate an incomplete reaction after the first coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser Test) | Incomplete activation of the resin-bound peptide. | Switch to a more powerful activating reagent. Phosphonium-based reagents like PyBOP are often more effective for azido-containing molecules than uronium-based reagents like HBTU. |
| Steric hindrance from the C-terminal amino acid. | Increase the coupling reaction time to at least 60-90 minutes. Consider using a double coupling protocol. | |
| Aggregation of the growing peptide chain. | Use a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM. Incorporate a chaotropic salt like LiCl into the coupling solution. | |
| Suboptimal coupling reagent. | Avoid using HBTU and TBTU, which can lead to guanidinylation side reactions with the free amine. Use phosphonium-based reagents like PyBOP or uronium reagents like HATU. | |
| Presence of a side product with a mass increase of 42 Da | Guanidinylation of the N-terminal amine. | This is a known side reaction when using HBTU or TBTU. Switch to a phosphonium-based coupling reagent like PyBOP. |
| Presence of a side product with a mass decrease of 26 Da in the final peptide | Reduction of the azide group to a primary amine. | This typically occurs during the final cleavage step. Avoid using thiol-based scavengers like EDT in your cleavage cocktail. Use a cleavage cocktail with TIS (e.g., 95% TFA, 2.5% water, 2.5% TIS). |
| Poor solubility of the final azide-containing peptide | The inherent hydrophobicity of the peptide sequence. | Consider incorporating hydrophilic residues in the peptide sequence if the application allows. For purification, try different solvent systems or use a different chromatography resin. |
Data Presentation
The following table summarizes the expected performance of various coupling reagents for the coupling of this compound. Note that this data is representative and based on the performance of these reagents with sterically less hindered amino acids and similar azido-containing molecules. Actual yields may vary depending on the specific peptide sequence and other experimental parameters.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered couplings. | Can undergo guanidinylation of the free N-terminus if used in excess. |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation. |
| PyBOP | Phosphonium | High | Very Low | High coupling efficiency, especially for sterically hindered amino acids, and minimizes racemization. | |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective; Oxyma is a superior additive to HOBt. | Slower reaction times compared to uronium/phosphonium reagents. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using PyBOP
This protocol provides a general guideline for the manual coupling of this compound during solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), PyBOP (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A yellow-to-brown color indicates a complete or near-complete reaction, while a blue color signifies incomplete coupling.
-
-
Washing: After a complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Test Cleavage and HPLC Analysis for Incomplete Coupling
This protocol allows for a quick assessment of coupling efficiency.
-
Resin Sampling: After the coupling step, carefully remove a small sample of the resin (approximately 2-5 mg).
-
Washing: Thoroughly wash the resin sample with DMF, followed by DCM, and then dry it under vacuum.
-
Test Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add a small volume (e.g., 100 µL) to the dried resin sample and allow the cleavage to proceed for 1-2 hours at room temperature.
-
Analysis: After cleavage, precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to identify the desired product and any unreacted starting material (peptide without the EDA-N3 moiety).
Visualizations
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Potential side reactions during this compound usage in SPPS.
References
Fmoc-EDA-N3 side reactions and byproduct formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-EDA-N3 (9-fluorenylmethyloxycarbonyl-N-(2-azidoethyl)carbamate) in experimental workflows. This guide is intended to help users anticipate and resolve common issues, ensuring the successful application of this versatile chemical linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical linker that contains an Fmoc-protected amine and a terminal azide group, connected by an ethylenediamine spacer. The Fmoc group makes it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide and peptide nucleic acid (PNA) sequences.[1][2][3][4] Its primary utility lies in the introduction of a bioorthogonal azide handle. This azide group can be used for subsequent modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5] These reactions allow for the site-specific conjugation of a wide variety of molecules, including fluorophores, imaging agents, and therapeutic payloads.
Q2: How stable is the azide group of this compound during standard SPPS cycles?
The azide functional group is generally stable under the standard conditions of Fmoc-based SPPS. It is resistant to the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of final cleavage from most resins using trifluoroacetic acid (TFA).
Q3: What is the most common side reaction involving the azide group of this compound?
The most significant and common side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2). This reduction predominantly occurs during the final cleavage and deprotection step, especially when thiol-containing scavengers are present in the TFA cleavage cocktail.
Q4: Which reagents are known to cause the reduction of the azide group?
Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) can lead to significant reduction of the azide to an amine. While DTT is generally considered less reductive than EDT, both should be used with caution or avoided if the integrity of the azide group is critical.
Troubleshooting Guides
Issue 1: Azide Group Reduction
-
Symptom: Mass spectrometry analysis of the final product shows a mass decrease of 26 Da, corresponding to the conversion of the azide (-N3) to an amine (-NH2).
-
Root Cause: Use of thiol-containing scavengers (e.g., EDT, DTT) in the cleavage cocktail.
-
Solution:
-
Avoid Thiol-Based Scavengers: The most effective way to prevent azide reduction is to use a cleavage cocktail that does not contain thiol-based scavengers. A standard and effective cocktail for preserving the azide group is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Alternative Scavengers: If scavengers are necessary for other sensitive residues (e.g., Trp, Met), consider using non-thiol alternatives or minimizing the cleavage time.
-
Issue 2: Incomplete Coupling of this compound
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of free primary amines. This can lead to deletion sequences in the final product.
-
Root Cause:
-
Steric Hindrance: The growing peptide or PNA chain may aggregate, sterically hindering the coupling of this compound.
-
Suboptimal Activation: The coupling reagents may not be sufficiently active for this non-standard building block.
-
-
Solution:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents such as HATU, HBTU, or PyBOP.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Increase Equivalents: Use a higher excess of this compound and coupling reagents.
-
Change Solvent: In cases of peptide aggregation, switching from DMF to NMP can improve solvation.
-
Issue 3: Incomplete Fmoc Deprotection
-
Symptom: Presence of the Fmoc-protected product in the final crude material, as detected by HPLC or mass spectrometry. This can also lead to deletion sequences.
-
Root Cause:
-
Peptide Aggregation: Aggregation of the peptide-resin can shield the N-terminal Fmoc group, preventing complete removal.
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for complete Fmoc removal in all sequence contexts.
-
-
Solution:
-
Increase Deprotection Time: Extend the piperidine treatment time (e.g., from 2 x 10 minutes to 2 x 15 minutes).
-
Use a Stronger Base: For difficult sequences, consider adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.
-
Solvent Choice: As with coupling, using NMP instead of DMF can help to disrupt aggregation.
-
Quantitative Data
The following table summarizes the extent of azide reduction to the corresponding amine when using different thiol-based scavengers in the TFA cleavage cocktail. While this data is based on studies of various azide-containing peptides, it serves as a general guideline for what can be expected with this compound.
| Scavenger | Concentration in TFA | Azide Reduction (%) |
| EDT | 2.5% | High (up to 50%) |
| DTT | 2.5% | Moderate |
| TIS/Water | 2.5%/2.5% | Minimal to none |
Experimental Protocols
Protocol 1: Coupling of this compound during SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent such as HATU (2.9-4.9 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Cleavage of Peptides Containing EDA-N3
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Note: Do not include any thiol-based scavengers like EDT or DTT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA. Dry the final peptide pellet under vacuum.
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: A troubleshooting decision tree for common issues encountered when using this compound.
References
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-EDA-N₃
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of aggregation in peptides containing the azido-functionalized building block, Fmoc-EDA-N₃ (N-(9-fluorenylmethoxycarbonyl)-2-azidoethylamine).
Troubleshooting Guide
Aggregation of the growing peptide chain on the solid support is a primary cause of incomplete reactions, leading to low yields and difficult purification. Below are common indicators of aggregation and systematic steps to resolve these issues.
Symptoms of Aggregation:
-
Poor Resin Swelling: The resin bed volume does not significantly increase after solvent addition or appears clumped.[1]
-
Slow or Incomplete Reactions: Positive results from colorimetric tests (e.g., Kaiser test for primary amines) after prolonged coupling or deprotection steps.[1]
-
Stalled Synthesis: Repeated failure of coupling or deprotection at a specific sequence length.
-
Low Crude Purity: HPLC analysis of the cleaved peptide shows a complex mixture of truncated or deletion sequences.
If you observe any of these symptoms, particularly after the incorporation of Fmoc-EDA-N₃ or within a hydrophobic sequence, consult the following troubleshooting workflow.
Caption: A troubleshooting workflow for on-resin peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: Is Fmoc-EDA-N₃ known to cause peptide aggregation?
A1: While Fmoc-EDA-N₃ itself is not classified as a standard amino acid, the incorporation of non-natural or modified building blocks can influence the peptide's physicochemical properties, such as hydrophobicity, which may contribute to aggregation. The Fmoc group is inherently hydrophobic, and the overall sequence context plays a crucial role. Peptides with a high content of hydrophobic residues are more prone to aggregation.[1]
Q2: What are the first steps to take if I suspect aggregation after incorporating Fmoc-EDA-N₃?
A2: The initial and often most effective steps are to improve the solvation of the peptide-resin complex. This can be achieved by:
-
Switching Solvents: Change the primary solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior resin-swelling and aggregation-disrupting properties. Adding 10-20% Dimethyl sulfoxide (DMSO) to DMF can also be beneficial.[1][2]
-
Increasing Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C) can help to disrupt the intermolecular hydrogen bonds that cause aggregation.
Q3: Can I use special additives to prevent aggregation?
A3: Yes, several additives can be employed to disrupt aggregation:
-
Chaotropic Salts: Adding salts like lithium chloride (LiCl), sodium perchlorate (NaClO₄), or potassium thiocyanate (KSCN) at concentrations of 0.1-1 M to the reaction mixture can effectively disrupt hydrogen bonding.
-
"Magic Mixture": For particularly difficult sequences, a solvent system known as "Magic Mixture" can be used. This typically consists of a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2 M ethylene carbonate, with the reaction performed at 55°C.
Q4: Are there any sequence modifications I can make to prevent aggregation?
A4: If aggregation is a persistent issue with a specific sequence, proactive measures can be taken during the planning of the synthesis:
-
Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the amide nitrogen of an amino acid can physically prevent the hydrogen bonding that leads to β-sheet formation and aggregation. Incorporating one of these protected residues every six to seven amino acids is often effective.
-
Use Pseudoproline Dipeptides: Where the sequence allows (at Ser or Thr residues), incorporating pseudoproline dipeptides can disrupt the formation of secondary structures.
Q5: How does microwave-assisted synthesis help with aggregation?
A5: Microwave irradiation is a highly effective method for overcoming aggregation-related issues. The microwave energy can efficiently break up aggregates and accelerate both the coupling and deprotection steps, often leading to higher purity and yield for difficult sequences.
Data on Anti-Aggregation Strategies
While quantitative data for peptides containing Fmoc-EDA-N₃ is limited in the public domain, the following table summarizes the effectiveness of various anti-aggregation strategies on model "difficult" peptide sequences, providing an indication of the potential improvements.
| Strategy | Model Peptide Sequence | Observation | Quantitative Improvement (Example) | Reference |
| Elevated Temperature | Difficult sequences | Breaks up aggregates and improves reaction kinetics. | Increased coupling efficiency and reduced deletion products. | |
| Chaotropic Salts (e.g., LiCl) | Aggregation-prone sequences | Disrupts hydrogen bonding. | Can improve yield and purity by preventing incomplete reactions. | |
| Solvent Change (DMF to NMP) | Hydrophobic peptides | NMP is a better solvent for aggregated peptides. | Improved swelling of the peptide-resin and higher reaction completion rates. | |
| Microwave-Assisted SPPS | "Difficult" sequences | Accelerates coupling and deprotection, disrupts aggregates. | Significant increase in purity and yield compared to conventional synthesis. | |
| Backbone Protection (Hmb) | Aggregating sequences | Prevents inter-chain hydrogen bonding. | Successful synthesis of previously inaccessible peptides. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-EDA-N₃
This protocol outlines the manual coupling of Fmoc-EDA-N₃ during solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-EDA-N₃ (3-5 equivalents), a coupling reagent such as HBTU (2.9-4.9 equivalents), and an additive like HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated Fmoc-EDA-N₃ solution to the resin and agitate for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol should be employed when aggregation is detected or anticipated.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Apply microwave power (e.g., 30-40 W) for 3-5 minutes at a temperature up to 75°C. Wash the resin thoroughly with DMF.
-
Coupling: Add the pre-activated Fmoc-amino acid (as described in Protocol 1) to the resin. Apply microwave power (e.g., 30-40 W) for 5-10 minutes at a temperature up to 75°C.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid.
Note: Specific power, time, and temperature settings should be optimized based on the microwave synthesizer model and the specific peptide sequence.
Protocol 3: Peptide Cleavage and Deprotection
This protocol is designed to cleave the final peptide from the solid support while preserving the azide group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For azide-containing peptides, a cocktail without thiol-based scavengers is crucial to avoid reduction of the azide. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Collection and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the final peptide pellet under vacuum.
Disclaimer: The information provided in this technical support center is for research use only. Protocols and troubleshooting suggestions should be adapted and optimized for specific peptide sequences and laboratory conditions.
References
Fmoc-EDA-N3 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Fmoc-EDA-N3, a versatile linker used in bioconjugation and peptide synthesis. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and reactivity. While some suppliers indicate that it can be shipped at room temperature, long-term storage conditions are critical.[1][2] It is recommended to store the compound under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations for similar azide-containing compounds suggest storage at low temperatures, in a dry environment, and protected from light.
Q2: How stable is the azide group in this compound during experimental procedures like peptide synthesis?
A2: The azide functional group is generally robust and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS).[3] It can withstand the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of cleavage from most resins using trifluoroacetic acid (TFA).[3] However, the stability of the azide group can be compromised by certain reagents, particularly thiol-based scavengers used during TFA cleavage.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The most significant side reaction and degradation pathway for azide-containing compounds like this compound is the reduction of the azide group (-N3) to a primary amine (-NH2). This reduction primarily occurs during the final cleavage and deprotection step in peptide synthesis, especially when thiol-containing scavengers are present in the TFA cleavage cocktail.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound and provides potential solutions.
Issue 1: Low or No Yield in Click Chemistry Reactions
-
Symptom: Mass spectrometry or other analytical methods show a low conversion of the azide to the desired triazole product.
-
Potential Causes & Solutions:
-
Inefficient Copper(I) Catalyst: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Cu(I) oxidation state is essential. If the catalyst is oxidized to Cu(II), the reaction will be significantly slower or may not proceed at all.
-
Solution: Use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I) from a Cu(II) salt (e.g., CuSO₄). Including a copper-coordinating ligand, such as THPTA, can also help stabilize the Cu(I) oxidation state.
-
-
Degraded Reagents: The alkyne-containing reaction partner or this compound may have degraded due to improper storage or handling.
-
Solution: Verify the integrity of your reagents. If degradation is suspected, use a fresh batch of the compound.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or pH of the reaction may not be optimal.
-
Solution: Ensure that the solvent system (e.g., a mixture of buffer and an organic solvent like DMSO) is appropriate for your reactants. Optimize the temperature and pH of the reaction.
-
-
Issue 2: Reduction of the Azide Group During Peptide Synthesis
-
Symptom: Mass spectrometry analysis of the final peptide shows a mass corresponding to the peptide with a primary amine instead of the azide group (a mass decrease of 26 Da).
-
Potential Causes & Solutions:
-
Use of Thiol-Based Scavengers: Scavengers containing thiols, such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), are the primary cause of azide reduction during TFA cleavage.
-
Solution: Avoid using thiol-based scavengers in your cleavage cocktail. A safer alternative is to use a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS). If a reducing scavenger is necessary for other residues in your peptide, DTT is generally a better choice than EDT for preserving the azide group.
-
-
Issue 3: Incomplete Coupling of this compound
-
Symptom: A positive Kaiser test after the coupling step indicates the presence of free primary amines on the resin.
-
Potential Causes & Solutions:
-
Steric Hindrance or Inefficient Coupling Reagent: The peptide sequence or the chosen coupling reagent may lead to incomplete coupling.
-
Solution: Switch to a more potent coupling reagent such as HATU or PyBOP. Performing a double coupling (repeating the coupling step with fresh reagents) can also help drive the reaction to completion.
-
-
Data Summary
The following tables provide a summary of recommended storage conditions and the impact of scavengers on azide stability based on data for similar azide-containing compounds.
Table 1: Recommended Storage Conditions for Fmoc-Azide Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | To minimize thermal degradation. |
| Atmosphere | Store in a dry environment | Azide-containing compounds can be hygroscopic. |
| Light | Protect from light | To prevent light-induced degradation. |
Table 2: Effect of Thiol-Based Scavengers on Azide Group Stability During TFA Cleavage
| Scavenger | Azide Reduction Potential | Recommendation |
| 1,2-ethanedithiol (EDT) | High | Avoid use to preserve the azide group. |
| Dithiothreitol (DTT) | Moderate | Use with caution if a reducing scavenger is required. |
| Triisopropylsilane (TIS) | Low | Recommended scavenger for preserving the azide group. |
Experimental Protocols
Protocol: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis
This protocol provides a general guideline for the manual coupling of this compound.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent such as HATU (2.9-4.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin with DMF to remove excess reagents.
Visual Guides
Caption: General experimental workflow for incorporating this compound.
Caption: Troubleshooting logic for common this compound issues.
References
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection, a common challenge in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection?
Incomplete removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a critical issue in SPPS that can lead to the synthesis of deletion sequences and purification difficulties.[1][2] The primary causes include:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets. This aggregation can physically block the N-terminal Fmoc group, preventing the deprotection reagent from accessing it.[3][4][5] This is particularly common in sequences rich in hydrophobic residues like Valine, Isoleucine, and Leucine.
-
Steric Hindrance: Bulky amino acid side chains located near the N-terminus can physically obstruct the approach of the deprotection base, slowing down or preventing the complete removal of the Fmoc group.
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for "difficult" or long peptide sequences. The reaction time may be too short, or the concentration of the base (commonly piperidine) may be too low to drive the reaction to completion.
-
Poor Resin Swelling and Solvation: Inadequate swelling of the solid support resin or poor solvation of the growing peptide chain can limit the diffusion of reagents, leading to inefficient deprotection.
-
Degraded Deprotection Reagent: The commonly used piperidine solution can degrade over time, losing its efficacy.
Q2: How can I detect incomplete Fmoc deprotection during my synthesis?
Several methods are available to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) after the deprotection step indicates the presence of free amines, signifying successful Fmoc removal. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached and deprotection is incomplete. It is important to note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.
-
UV Monitoring: Automated peptide synthesizers often utilize real-time UV monitoring of the effluent from the reaction vessel. The deprotection reaction releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine that has a characteristic UV absorbance around 301-312 nm. By monitoring this absorbance, the progress of the deprotection can be tracked, and the reaction time can be extended automatically until completion is indicated by the absorbance returning to baseline.
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of the final crude peptide by High-Performance Liquid Chromatography (HPLC) can reveal the presence of deletion sequences, which appear as unexpected peaks. Subsequent analysis of these peaks by Mass Spectrometry can confirm their identity as peptides missing one or more amino acids due to incomplete deprotection at specific residues.
Q3: My Kaiser test is negative (yellow) after the standard deprotection step. What should I do?
A negative Kaiser test after deprotection indicates that the Fmoc group has not been successfully removed. The recommended course of action is to repeat the deprotection step immediately. Consider implementing one or more of the following troubleshooting strategies:
-
Extend the Deprotection Time: Double the standard deprotection time. For particularly difficult sequences, a second fresh addition of the deprotection solution for an extended period may be necessary.
-
Increase the Reaction Temperature: Performing the deprotection at an elevated temperature (e.g., 45°C or higher) can help to disrupt peptide aggregation and improve the reaction rate.
-
Use a Stronger Deprotection Reagent: For persistent issues, consider modifying your deprotection solution.
-
Add DBU: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard 20% piperidine in DMF solution can significantly enhance deprotection efficiency, especially for sterically hindered or aggregated sequences.
-
Alternative Bases: In some cases, switching to an alternative base like 4-methylpiperidine (4MP) or a piperazine (PZ)/DBU mixture may be beneficial.
-
Q4: What are "difficult sequences" and how do they contribute to incomplete deprotection?
"Difficult sequences" are peptide chains prone to forming stable secondary structures, such as β-sheets, on the solid support. This on-resin aggregation is a major cause of incomplete coupling and deprotection reactions. The aggregated peptide chains physically block the access of reagents to the reactive sites.
Sequences that are often classified as "difficult" include those with:
-
A high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).
-
Repeating amino acid residues.
-
β-branched amino acids (e.g., Val, Ile, Thr).
Troubleshooting Guides
Issue 1: Negative Kaiser Test after Deprotection
Symptoms:
-
The resin beads remain yellow or colorless after performing the Kaiser test post-deprotection.
-
HPLC/MS analysis of the final product reveals significant deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a negative Kaiser test result.
Issue 2: Peptide Aggregation
Symptoms:
-
Shrinking of the resin bed or poor swelling.
-
Slow or incomplete deprotection and coupling reactions.
-
Inconsistent or unreliable Kaiser test results.
-
Flattening and broadening of the Fmoc-deprotection UV profile in continuous flow synthesizers.
Strategies to Mitigate Aggregation:
| Strategy | Description | Typical Parameters |
| Solvent Choice | Use solvents that are better at disrupting hydrogen bonds and solvating the peptide chain. | Switch from DMF to N-Methyl-2-pyrrolidone (NMP). |
| Chaotropic Salts | Add chaotropic salts to the wash steps before coupling to break up secondary structures. | Wash resin with 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min) before coupling. |
| Elevated Temperature | Perform the synthesis at a higher temperature to minimize inter-chain hydrogen bonding. | 60-90°C for both coupling and deprotection steps. |
| Pseudoproline Dipeptides | Incorporate pseudoproline dipeptides at specific points in the sequence to introduce a "kink" that disrupts the formation of secondary structures. | Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide. |
| Backbone Protection | Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to prevent hydrogen bonding. | Incorporate an Hmb-protected amino acid every 6-7 residues. |
Experimental Protocols
Kaiser (Ninhydrin) Test
The Kaiser test is a sensitive method for detecting free primary amines.
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue/Purple Solution and Beads | Positive result: Presence of free primary amines. Indicates successful deprotection or incomplete coupling. |
| Yellow/Colorless Solution and Beads | Negative result: Absence of free primary amines. Indicates incomplete deprotection or successful coupling/capping. |
| Brownish-Red Color | Typical result for N-terminal proline. |
Kaiser Test Workflow Diagram:
Caption: Experimental workflow for the Kaiser test.
Alternative Deprotection Reagents
While 20% piperidine in DMF is the standard, certain situations may call for alternative reagents.
| Reagent/Mixture | Concentration | Use Case | Cautions |
| Piperidine/DBU | 20% Piperidine + 1-2% DBU in DMF | For sterically hindered or aggregated sequences. | DBU is a stronger base and can increase the risk of side reactions like aspartimide formation. |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | An alternative to piperidine with similar efficacy. | May have reduced side reactions in some cases. |
| Piperazine (PZ)/DBU | 5% (w/v) Piperazine + 2% (v/v) DBU in DMF | Effective for sequences prone to aspartimide formation. | Piperazine is less basic than piperidine. |
| DBU | 2% (w/v) in DMF | For very difficult deprotections. | Should not be used with peptides containing C-terminal Asp(tBu) residues due to the risk of aspartimide formation. |
References
Technical Support Center: Fmoc-EDA-N3 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction involving Fmoc-EDA-N3 and other Fmoc-protected azido amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Fmoc protecting group in this compound?
A1: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality in this compound. Its primary advantage is its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for selective deprotection without cleaving acid-labile protecting groups often used in peptide synthesis.[1]
Q2: When is the appropriate time to remove the Fmoc group?
A2: The timing of Fmoc group removal is critical and depends on the synthetic strategy. In solid-phase peptide synthesis (SPPS), the Fmoc group is removed at each cycle to allow for the coupling of the subsequent amino acid. If the CuAAC reaction is the final step, the Fmoc group can sometimes be removed concurrently with the click reaction, although this requires careful optimization to avoid side reactions.[1]
Q3: What are the key differences between the available copper-stabilizing ligands like THPTA and TBTA?
A3: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are common ligands used to stabilize the active Cu(I) oxidation state and accelerate the CuAAC reaction. THPTA is generally preferred for reactions in aqueous or partially aqueous systems due to its higher water solubility and superior protection of the copper catalyst against oxidation.[2][3] TBTA, while also effective, can be less soluble in aqueous media, which may lead to precipitation and reduced reaction efficiency.[2]
Q4: Can the CuAAC reaction be performed on a solid support?
A4: Yes, performing the CuAAC reaction on a solid support (on-resin) is a common and often advantageous strategy. This approach simplifies the purification process, as excess reagents and the copper catalyst can be easily washed away from the resin-bound product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a CuAAC reaction is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying problem.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Inactive Copper Catalyst | Use a fresh solution of a Cu(I) source (e.g., CuI, CuBr) or ensure efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a freshly prepared solution of a reducing agent like sodium ascorbate. | The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state. |
| Insufficient Ligand | Employ a copper-stabilizing ligand such as THPTA or TBTA. A ligand-to-copper ratio of 1:1 to 5:1 is often recommended to protect the Cu(I) from oxidation and disproportionation. | Ligands not only stabilize the active catalytic species but also prevent copper-mediated side reactions. |
| Poor Reagent Solubility | Ensure all reactants, including the this compound and the alkyne, are fully dissolved. Sonication or the use of co-solvents like DMSO or DMF may be necessary. | Incomplete dissolution of reactants leads to poor reaction kinetics and incomplete conversion. |
| Suboptimal pH | Maintain the reaction pH in the range of 4 to 7. The optimal pH can be substrate-dependent. | Highly acidic or basic conditions can lead to side reactions or degradation of the reactants. |
| Inhibited Reaction | If the reaction mixture contains chelating agents (e.g., EDTA) or thiols, pre-purify the starting materials. | Chelators can sequester the copper catalyst, rendering it inactive. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, HPLC) often indicates the formation of side products.
Common Side Products and Their Mitigation:
| Side Product | Identification | Cause | Prevention |
| Homodimerized Alkyne (Diyne) | Mass corresponding to two alkyne molecules coupled together (M+M+2 Da). | This side reaction is promoted by the oxidation of the Cu(I) catalyst to Cu(II). | Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient concentration of a reducing agent like sodium ascorbate is present throughout the reaction. |
| Reduced Azide | Mass corresponding to the amine (R-NH₂) instead of the azide (R-N₃). | The azide group can be reduced to an amine, particularly in the presence of certain reducing agents or under harsh conditions. | Avoid harsh reducing agents not specifically intended for the in situ generation of Cu(I). If performing the reaction on a solid support, be mindful of the cleavage cocktail used, as some scavengers can reduce the azide. |
| Guanidinylation of this compound | A characteristic mass increase corresponding to the addition of a guanidinium group. | This can occur when using certain coupling reagents like HBTU or TBTU during solid-phase peptide synthesis. | Use a phosphonium-based coupling reagent like PyBOP for the incorporation of Fmoc-azido amino acids. |
Data Presentation: Comparison of Catalytic Systems
The choice of copper source, ligand, and solvent can significantly impact the efficiency of the CuAAC reaction. The following tables provide a summary of quantitative data for comparison.
Table 1: Comparison of Copper Sources and Ligands
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 | |
| CuSO₄/Sodium Ascorbate | 1 | tBuOH/H₂O (1:1) | 8 h | >95 | |
| CuSO₄/Sodium Ascorbate/THPTA | 1 | H₂O | 1 h | High |
Note: "Neat" indicates the reaction was carried out without a solvent.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Yield of Product 1 (%) | Yield of Product 2 (%) |
| Methanol | 28 | 12 |
| Ethanol | 30 | 15 |
| Dioxane | 34 | 16 |
| Dioxane/Methanol (1:1) | 38 | 18 |
Data adapted from a study on cycloaddition reactions, indicating that solvent can have a modest effect on yield.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol provides a general starting point for the CuAAC reaction in solution. Optimization of concentrations and reaction time may be necessary for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne, this compound, copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate.
-
Crucially, the sodium ascorbate solution must be made fresh immediately before use, as it is susceptible to oxidation.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the this compound and the alkyne partner in an appropriate solvent system (e.g., a mixture of buffer and DMSO).
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended.
-
Add the premixed catalyst solution to the main reaction tube.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Seal the vessel to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.
-
Allow the reaction to proceed for 1-12 hours. Monitor the reaction progress using a suitable analytical method such as LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed by washing with an aqueous solution of a chelating agent like EDTA.
-
The product can then be purified using standard techniques such as reverse-phase HPLC.
-
Protocol 2: General Procedure for On-Resin CuAAC
This protocol outlines a general procedure for performing the CuAAC reaction on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin containing the azide functionality in a suitable solvent such as DMF.
-
-
Click Reaction Cocktail Preparation:
-
In a separate vessel, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, the following can be used as a starting point:
-
Alkyne-functionalized molecule (5-10 equivalents)
-
Copper(I) source:
-
Option A: Copper(I) Iodide (CuI) (1-2 equivalents)
-
Option B: Copper(II) Sulfate (CuSO₄) (1 equivalent) and Sodium Ascorbate (5 equivalents)
-
-
Base (if using CuI): N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Solvent: Degassed DMF
-
-
-
On-Resin Reaction:
-
Add the click reaction cocktail to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 6-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then methanol to remove excess reagents and the catalyst.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purify the final product by reverse-phase HPLC.
-
Visualized Experimental Workflow
Caption: A typical experimental workflow for an on-resin CuAAC reaction.
References
Technical Support Center: Purification of Fmoc-EDA-N3 Labeled Peptides by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of Fmoc-EDA-N3 labeled peptides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial HPLC setup for purifying a crude this compound labeled peptide?
A1: For initial purification of this compound labeled peptides, a standard Reverse-Phase HPLC (RP-HPLC) configuration is recommended. A C18 column is a robust starting point, paired with a mobile phase system consisting of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2] A broad scouting gradient, for instance, 5% to 95% ACN over 30 minutes, is advisable to determine the approximate retention time of your peptide.[1]
Q2: Is the azide group on the this compound linker stable under standard RP-HPLC conditions?
A2: Yes, the azide functionality is generally stable under the standard conditions of RP-HPLC, which typically involve acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile).[1] The azide group is considered a bioorthogonal functional group and should not interfere with the purification process itself.[1]
Q3: How does the this compound modification affect the retention time of my peptide?
A3: The this compound linker will contribute to the overall hydrophobicity of the peptide, thereby increasing its retention time on a reverse-phase column compared to its unmodified counterpart. The exact shift in retention time will depend on the overall sequence and properties of the peptide. The azide group itself is relatively non-polar and will play a role in this increased retention.
Q4: What is the optimal detection wavelength for my this compound labeled peptide?
A4: The peptide backbone absorbs strongly around 210-220 nm, making this the standard range for detection of all peptide species present in your crude product. If your peptide contains aromatic residues such as tryptophan (Trp) or tyrosine (Tyr), you can also monitor the chromatogram at 280 nm as a reference.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of this compound labeled peptides.
Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible Causes:
-
Suboptimal Gradient: An elution gradient that is too steep can lead to poor separation and broad peaks.
-
Column Overload: Injecting an excessive amount of crude peptide can saturate the column, resulting in peak distortion.
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase, causing peak tailing.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad, tailing peaks.
Solutions:
-
Gradient Optimization: After an initial scouting run, employ a shallower gradient around the elution point of your target peptide. A gradient of 0.5-1% change in organic solvent per minute can significantly improve resolution.
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.
-
Optimize Mobile Phase:
-
Ion-Pairing Agent: While 0.1% TFA is standard, a slight increase in its concentration might improve peak shape. Alternatively, for mass spectrometry compatibility, formic acid can be used, though it may be less effective at masking silanol interactions.
-
Organic Solvent: Acetonitrile is the most common organic solvent. However, trying other solvents like methanol or isopropanol can sometimes offer different selectivity and improve peak shape.
-
-
Increase Column Temperature: Elevating the column temperature can enhance peak sharpness by improving mass transfer and reducing mobile phase viscosity.
Problem 2: Low Recovery of the Purified Peptide
Possible Causes:
-
Peptide Precipitation: The peptide may have low solubility in the mobile phase, causing it to precipitate on the column or in the HPLC tubing.
-
Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase. This can be more common with highly hydrophobic peptides.
Solutions:
-
Improve Sample Solubility: Dissolve the crude peptide in a stronger solvent like DMSO before diluting it with the initial mobile phase. For particularly insoluble peptides, adding a small amount of an organic solvent like isopropanol or a chaotropic agent like guanidinium hydrochloride to the sample before injection can be beneficial.
-
Change Stationary Phase: If irreversible adsorption is suspected on a C18 column, switching to a less hydrophobic stationary phase, such as C8 or C4, may improve recovery.
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid or utilizing a biocompatible HPLC system can help minimize this issue.
Problem 3: Co-elution of Impurities with the Target Peptide
Possible Causes:
-
Similar Hydrophobicity: Impurities such as deletion sequences or peptides with incomplete deprotection may have hydrophobicities very similar to the target peptide, making separation difficult.
-
Suboptimal Selectivity: The chosen mobile phase and stationary phase may not provide sufficient selectivity to resolve the target peptide from closely eluting impurities.
Solutions:
-
Optimize Gradient: A very shallow gradient around the elution point of the target peptide is crucial for separating species with similar hydrophobicities.
-
Modify Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic residues in the peptide and impurities, which in turn can affect their retention times and improve separation.
-
Orthogonal Purification: If co-elution persists, a secondary purification step using a different separation mechanism, such as ion-exchange chromatography, may be necessary to achieve the desired purity.
Data Presentation
Table 1: Typical HPLC Parameters for Scouting and Purification Gradients
| Parameter | Scouting Gradient | Purification Gradient |
| Column | C18, 5 µm, 100 Å | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | Shallow gradient around elution point (e.g., 30-40% B over 60 min) |
| Flow Rate | 1.0 mL/min (analytical) | 1.0 mL/min (analytical) |
| Detection | 214 nm & 280 nm | 214 nm & 280 nm |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape | Steep gradient, column overload, secondary interactions | Optimize gradient, reduce sample load, adjust mobile phase |
| Low Recovery | Poor solubility, irreversible adsorption | Improve sample solubility, change stationary phase, passivate system |
| Co-elution | Similar hydrophobicity of impurities | Employ a very shallow gradient, modify mobile phase pH, use orthogonal purification |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of this compound Labeled Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water is effective. For poorly soluble peptides, initial dissolution in a small amount of DMSO followed by dilution with the mobile phase A is recommended.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Scouting Run:
-
Inject a small amount of the prepared sample.
-
Run a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Identify the retention time of the main peak corresponding to the target peptide.
-
-
Purification Run:
-
Based on the scouting run, design a shallow gradient centered around the retention time of the target peptide. For example, if the peptide eluted at 40% B in the scouting run, a gradient of 30% to 50% B over 60 minutes could be effective.
-
Inject the desired amount of the crude peptide solution.
-
Collect fractions corresponding to the main peak.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator or nitrogen stream.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.
-
Visualizations
Caption: Experimental workflow for the purification of this compound labeled peptides.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
Technical Support Center: Click Chemistry with Methionine and Cysteine Residues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate common side reactions involving methionine and cysteine during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
I. Methionine Side Reactions and Mitigation Strategies
The primary side reactions involving methionine during CuAAC are oxidation of the thioether side chain and, to a lesser extent, S-alkylation, particularly during the preliminary solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) - Methionine
Q1: What is the most common side reaction for methionine in click chemistry?
A1: The most prevalent side reaction is the oxidation of the methionine thioether to methionine sulfoxide, which results in a mass increase of +16 Da for each oxidized methionine residue.[1] This oxidation is often caused by reactive oxygen species (ROS) generated by the copper catalyst and ascorbate reducing agent in the presence of oxygen.[1][2]
Q2: What is S-alkylation of methionine?
A2: S-alkylation is another potential side reaction where the methionine thioether acts as a nucleophile.[3][4] During solid-phase peptide synthesis (SPPS) preceding the click reaction, protecting groups like the tert-butyl (tBu) group can form carbocations under acidic cleavage conditions (e.g., using trifluoroacetic acid - TFA), which can then alkylate the methionine side chain.
Q3: How can these side reactions be prevented?
A3: To prevent oxidation, it is crucial to use scavengers or antioxidants in the reaction mixture. These compounds can also be included in the cleavage cocktail during SPPS. For reversing oxidation that has already occurred, specific reduction protocols can be applied post-synthesis.
Troubleshooting Guide - Methionine
Problem: My mass spectrometry results show an unexpected mass increase of +16 Da on my methionine-containing peptide after a CuAAC reaction.
-
Likely Cause: This mass shift corresponds to the oxidation of one methionine residue to methionine sulfoxide (Met(O)).
-
Solution:
-
Optimize Reaction Conditions:
-
Perform the CuAAC reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize dissolved oxygen.
-
Add antioxidants or scavengers to the click chemistry reaction mixture. A common and effective combination is dimethyl sulfide (DMS) and ammonium iodide (NH₄I).
-
-
Post-Reaction Reduction: If oxidation has already occurred, you can reduce the methionine sulfoxide back to methionine. A widely used method involves treating the peptide with a solution of ammonium iodide and dimethyl sulfide.
-
Problem: During peptide synthesis prior to click chemistry, I'm observing side products with mass additions corresponding to protecting groups.
-
Likely Cause: This is likely due to S-alkylation of the methionine residue by carbocations generated during the acidic cleavage from the solid-phase resin.
-
Solution:
-
Use an Optimized Cleavage Cocktail: Incorporate a cocktail of scavengers in your TFA cleavage mixture. Common scavengers include triisopropylsilane (TIS) to quench carbocations and 1,2-ethanedithiol (EDT) or thioanisole which also help prevent oxidation.
-
Quantitative Data: Methionine Sulfoxide Reduction
The following table summarizes the effectiveness of different methods for the reduction of methionine sulfoxide (Met(O)) back to methionine.
| Reduction Method | Peptide/Substrate | Yield/Efficiency | Reference |
| Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) | Met(O)-containing peptides | Quantitative | |
| Tetrabutylammonium Bromide and Ethane-1,2-dithiol | Model Peptide | Effective | |
| Trimethylsilyl Bromide (TMSBr) and Ethane-1,2-dithiol | Model Peptide | Effective |
Diagrams: Methionine Side Reactions
Caption: Common side reactions of methionine in peptide chemistry.
Experimental Protocol: Reduction of Methionine Sulfoxide
This protocol describes the reduction of methionine sulfoxide (Met(O)) to methionine in a purified peptide.
-
Peptide Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile and water.
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.
-
Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide. Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry. The reaction is typically complete within a few hours.
-
Purification: Once the reduction is complete, purify the peptide using standard methods such as reversed-phase HPLC to remove the reagents and any byproducts.
II. Cysteine Side Reactions and Mitigation Strategies
The thiol group of cysteine is highly nucleophilic and prone to several side reactions during CuAAC, including oxidation to form disulfides, reaction with alkyne partners, and interference with the copper catalyst.
Frequently Asked Questions (FAQs) - Cysteine
Q1: What are the main side reactions involving cysteine in CuAAC?
A1: The primary issues are:
-
Copper Catalyst Sequestration: The thiol side chain of cysteine can strongly bind to the Cu(I) catalyst, effectively removing it from the catalytic cycle and inhibiting the click reaction.
-
Oxidation: The thiol group is easily oxidized, leading to the formation of disulfide bonds between cysteine residues, which can result in dimerization or intramolecular cyclization of the peptide.
-
Reaction with Alkynes: In some cases, particularly with highly reactive strained alkynes used in strain-promoted alkyne-azide cycloaddition (SPAAC), the cysteine thiol can react directly with the alkyne.
Q2: How can I prevent these side reactions with cysteine?
A2: Several strategies can be employed:
-
Use of a Copper Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended. It accelerates the reaction and protects the biomolecule from oxidative damage by sequestering the copper and preventing the formation of reactive oxygen species.
-
Use of Sacrificial Metals: Adding sacrificial metals like Zn(II) or Ni(II) can occupy the cysteine thiols, leaving the Cu(I) catalyst free to participate in the CuAAC reaction.
-
Thiol Protection: For SPAAC, or if direct reaction with the alkyne is a concern, the cysteine thiol can be temporarily blocked (protected) with a group that can be removed after the click reaction.
Troubleshooting Guide - Cysteine
Problem: My CuAAC reaction is very slow or fails to proceed when using a cysteine-containing peptide.
-
Likely Cause: The cysteine thiol is likely sequestering the copper catalyst, preventing it from participating in the cycloaddition.
-
Solution:
-
Add a Copper Ligand: Introduce a water-soluble Cu(I)-stabilizing ligand like THPTA into the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Increase Catalyst and Ligand Concentration: If the reaction is still slow, you can try increasing the concentration of both the copper sulfate and the ligand.
-
Use Sacrificial Metals: Add a sacrificial metal salt, such as ZnCl₂, to the reaction mixture to bind to the cysteine thiols.
-
Problem: I am observing significant amounts of dimerized peptide in my final product.
-
Likely Cause: The cysteine residues are being oxidized to form intermolecular disulfide bonds.
-
Solution:
-
Work under Anaerobic Conditions: Degas your solvents and perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxygen exposure.
-
Add a Reducing Agent: While some common reducing agents like DTT can interfere with the catalyst, using a monothiol reducing agent like free cysteine has been shown to prevent oxidative degradation during CuAAC without inhibiting the reaction.
-
Quantitative Data: Effect of Ligands on CuAAC with Cysteine
The use of chelating ligands is critical for successful CuAAC reactions in the presence of potentially interfering functional groups like thiols.
| Ligand | Copper Concentration | Reaction Time | Yield/Conversion | Key Observation | Reference |
| THPTA | 10 µM | 5 min | >95% | The use of a chelating azide in combination with THPTA leads to rapid and complete reaction even at low copper concentrations. | |
| None | 10 µM | 30 min | ~0% | Without a ligand, the reaction with a non-chelating azide shows no detectable product. | |
| THPTA | 1 mM | 1 hr | High | THPTA provides high target labeling with reduced background compared to no ligand. | |
| BTTAA | 1 mM | 1 hr | High | BTTAA performs similarly to THPTA in cell lysates, yielding high target labeling. |
Diagrams: Cysteine Side Reactions and Protective Workflow
Caption: Potential side reactions involving the cysteine thiol group.
Caption: General workflow for a protected CuAAC reaction.
Experimental Protocol: CuAAC on a Cysteine-Containing Peptide
This protocol is a general guideline for performing a CuAAC reaction on a peptide containing one or more cysteine residues, using THPTA as a protective ligand.
-
Reagent Preparation:
-
Peptide Solution: Dissolve the alkyne- or azide-modified peptide in a degassed buffer (e.g., phosphate buffer, pH 7.0) to the desired concentration (e.g., 1 mM).
-
Copper/Ligand Stock: Prepare a premixed stock solution of CuSO₄ and THPTA. For example, mix a 20 mM CuSO₄ solution with a 50 mM THPTA solution to achieve a final ligand-to-copper ratio of 5:1.
-
Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.
-
Counter-Reagent: Dissolve the corresponding azide or alkyne partner in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the azide/alkyne partner (typically using 1.1 to 1.5 equivalents of the partner).
-
Add the premixed Copper/Ligand stock solution to the peptide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of ascorbate is typically around 5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction by inverting the tube. If possible, perform the reaction under an inert atmosphere.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitor the progress of the reaction using LC-MS to check for the formation of the desired product and the consumption of starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper ions.
-
Purify the final peptide conjugate using reversed-phase HPLC.
-
References
- 1. biotage.com [biotage.com]
- 2. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right coupling reagent for Fmoc-EDA-N3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-EDA-N3 (Fmoc-2-(2-azidoethoxy)ethylamine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker used in chemical biology and drug development. It contains an Fmoc-protected amine for use in standard solid-phase peptide synthesis (SPPS) and a terminal azide group.[1] The azide allows for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This makes it invaluable for creating complex molecular architectures, including peptide-drug conjugates and imaging agents.[1]
Q2: Which coupling reagents are recommended for attaching this compound to a carboxylic acid?
For efficient coupling of this compound, high-activity aminium/uronium or phosphonium salt reagents are recommended. Reagents such as HATU, HBTU, and PyBOP are excellent choices, known for their high coupling efficiency and ability to minimize side reactions.[2] Carbodiimides like DCC or DIC can also be used, typically with an additive such as HOBt or OxymaPure to improve efficiency and reduce the risk of racemization.
Q3: Is the azide group on this compound stable during standard coupling conditions?
Yes, the azide functionality is robust and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including the coupling step with reagents like HATU or PyBOP and exposure to piperidine during Fmoc deprotection. The primary risk to the azide group is reduction to an amine, which is more likely to occur during the final cleavage from the resin if certain scavengers, like dithiothreitol (DTT), are used without care.
Q4: Can I perform a "one-pot" coupling reaction with this compound, my carboxylic acid, and the coupling reagent?
While a one-pot approach where all components are mixed together can work, it is generally recommended to "pre-activate" the carboxylic acid with the coupling reagent and a base for a few minutes before adding the this compound. This minimizes the opportunity for side reactions, such as the reaction of the coupling reagent with the amine, which can be a significant issue with some aminium reagents like HATU and HBTU if they are used in excess.
Troubleshooting Guide
Problem 1: Low Coupling Yield
Q: I am experiencing low coupling efficiency when reacting this compound with my carboxylic acid. What are the possible causes and how can I improve the yield?
A: Low coupling yield is a common issue that can stem from several factors:
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. If you are using a less reactive reagent, consider switching to a more potent one.
-
Insufficient Activation or Reaction Time: Ensure that the coupling reaction is allowed to proceed to completion. This can be monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines. Extending the reaction time or performing a double coupling may be necessary for difficult couplings.
-
Steric Hindrance: If the carboxylic acid is sterically hindered, the coupling reaction may be slow. Increasing the reaction temperature slightly (e.g., to 30-40°C) can help overcome steric barriers, but should be monitored to avoid side reactions.
-
Reagent Degradation or Purity: Use fresh, high-purity reagents and anhydrous solvents (e.g., DMF or DCM). Coupling reagents can be sensitive to moisture and degrade over time.
Problem 2: Side Reactions and Impurities
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur during the coupling step:
-
Racemization: The chiral center of an amino acid can epimerize during activation. To minimize this, use coupling reagents known to suppress racemization, such as those that form HOBt or OxymaPure esters in situ. The choice of base is also important; a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is preferred over stronger bases like triethylamine (TEA).
-
Guanidinylation: When using aminium/uronium reagents like HBTU or HATU in excess, they can react with the unprotected N-terminus of the peptide chain, leading to a guanidinylation side reaction that terminates the chain. Using the correct stoichiometry and pre-activating the carboxylic acid can mitigate this issue.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | High reactivity, fast reaction times, low racemization. | Can cause guanidinylation of the amine if used in excess. |
| HBTU | Aminium/Uronium Salt | High coupling efficiency, cost-effective. | Slower and slightly higher racemization potential than HATU. |
| PyBOP | Phosphonium Salt | High coupling efficiency, especially for sterically hindered couplings, minimal racemization. | Byproducts can be more difficult to remove. |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, OxymaPure enhances efficiency and reduces racemization. | Generally slower than aminium/phosphonium reagents. |
| EDC/NHS | Carbodiimide/Additive | Water-soluble byproducts are easy to remove by aqueous extraction, suitable for solution-phase couplings. | The NHS ester is susceptible to hydrolysis. |
Experimental Protocols
Recommended Protocol for Coupling this compound using HATU
This protocol provides a general guideline for the coupling of this compound to a carboxylic acid in solution phase. Molar equivalents are based on the limiting reagent, which is typically the carboxylic acid.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.0 equivalent) and DIEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.1 equivalents) to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the crude product can be purified using standard chromatographic techniques.
Visualizations
Caption: Decision tree for selecting an appropriate coupling reagent.
Caption: Step-by-step workflow for the coupling reaction.
References
Validation & Comparative
A Comparative Guide to Azide Incorporation in Peptide Synthesis: Alternatives to Fmoc-EDA-N3
For researchers, scientists, and drug development professionals engaged in peptide modification, the incorporation of azide functionalities is a critical step for downstream applications such as "click" chemistry, bioconjugation, and peptide cyclization. While Fmoc-EDA-N3 (N-(2-azidoethyl)-Fmoc) has been a common reagent for introducing an azide group at the N-terminus or on a side chain amine of a peptide, several alternative strategies offer distinct advantages in terms of side-chain diversity, flexibility, and synthetic route. This guide provides an objective comparison of the primary alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.
The main alternatives for azide incorporation in Fmoc-based solid-phase peptide synthesis (SPPS) can be categorized into two main approaches: the use of pre-formed Fmoc-protected amino acids with azide-containing side chains, and the on-resin conversion of a primary amine to an azide.
Qualitative Comparison of Azide Incorporation Strategies
| Feature | This compound | Fmoc-Azido-Amino Acids (e.g., Fmoc-L-Lys(N3)-OH, Fmoc-L-Dap(N3)-OH) | On-Resin Diazotransfer |
| Point of Incorporation | N-terminus or side-chain amine (post-synthesis or on-resin) | Site-specific incorporation into the peptide backbone during SPPS | Post-synthesis conversion of a primary amine (e.g., lysine side chain) to an azide on the resin |
| Side-Chain Diversity | Limited to the ethyl-azide linker | A variety of amino acid side chains with different lengths and properties are available | Can be applied to any primary amine-containing residue (e.g., Lys, Orn) |
| Synthetic Strategy | Can be coupled to the N-terminus or a deprotected amine side chain | Incorporated as a standard building block in the SPPS cycle | Requires an additional on-resin reaction step after peptide synthesis |
| Potential for Side Reactions | Potential for side reactions at the N-terminus if not fully capped | Minimal side reactions during incorporation if standard coupling protocols are followed | Potential for incomplete conversion and side reactions with sensitive residues |
| Flexibility | Provides a flexible linker | Side-chain length and flexibility depend on the chosen amino acid | The azide is directly on the side chain of the amino acid |
Quantitative Performance Data
| Method | Reagent/Precursor | Typical Reported Yield/Conversion | Purity (Crude) | Reference |
| Fmoc-Azido-Amino Acid Incorporation | Fmoc-L-Dap(N3)-OH | Synthesis of the building block: 62-75% | >98% for the building block | [1] |
| Fmoc-L-Lys(N3)-OH | Peptide synthesis yield: 69-80% for model tripeptides | Not explicitly stated for peptides | [2] | |
| On-Resin Diazotransfer | Imidazole-1-sulfonyl azide hydrochloride on amine-functionalized resin | >90% conversion of amine to azide | High conversion suggests high purity on-resin | |
| Overall peptide yield after diazotransfer and cleavage: ~70% for a model peptide | High, as demonstrated by HPLC | [3] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Lys(N3)-OH during Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-L-Lys(N3)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-L-Lys(N3)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-L-Lys(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Lys(N3)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling for another hour or perform a double coupling.[4]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Diazotransfer of a Lysine-Containing Peptide
This protocol describes the conversion of the primary amine on the side chain of a lysine residue to an azide group on the solid support.
Materials:
-
Peptide-resin containing an Alloc-protected lysine residue (Fmoc-Lys(Alloc)-OH)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Phenylsilane
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Potassium carbonate (K2CO3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Solvents: DMF, DCM, Water, Methanol (MeOH), Diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Alloc)-OH at the desired position for azidation and Fmoc-Lys(Boc)-OH for lysine residues that should remain as primary amines.
-
Alloc Deprotection:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh3)4 (0.1 equivalents per Alloc group) in DCM.
-
Add phenylsilane (20 equivalents per Alloc group) to the palladium solution.
-
Add the resulting solution to the resin and agitate for 20 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Diazotransfer:
-
To the resin, add a solution of K2CO3 (0.389 mmol) and ISA·HCl (0.5184 mmol) in water (2 mL).
-
Add a small amount of CuSO4·5H2O solution (e.g., 10 µL of a 0.25 g/mL solution).
-
Gently agitate the reaction mixture for 3 hours under a nitrogen atmosphere.
-
Drain the reaction solution and wash the resin sequentially with DCM (2 times), MeOH (2 times), and diethyl ether (2 times).
-
-
Cleavage and Deprotection: Cleave the azide-modified peptide from the resin using a standard TFA-based cleavage cocktail as described in Protocol 1.
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizations
Experimental Workflows
Signaling Pathway Example: Inhibition of the MAPK/ERK Pathway
Azide-modified peptides can be used as probes to study signaling pathways. For example, a peptide inhibitor of a specific kinase in the MAPK/ERK pathway could be synthesized with an azide handle. This would allow for the subsequent "clicking" of a fluorescent tag or an affinity probe to visualize the peptide's interaction with its target or to pull down binding partners.
Conclusion
References
A Comparative Guide to Fmoc-EDA-N3 and Other Azide-Containing Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of azide functionalities into biomolecules has become a cornerstone of modern chemical biology and drug development. This is largely due to the azide's role as a versatile chemical handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These bioorthogonal reactions offer high efficiency and selectivity, enabling the precise attachment of a wide array of moieties, including therapeutic payloads, imaging agents, and polyethylene glycol (PEG) chains, to peptides and proteins.[2]
This guide provides an objective comparison of Fmoc-EDA-N3 (N-(9-fluorenylmethoxycarbonyl)-2-azidoethylamine) with other commonly used azide-containing linkers. By presenting available experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate linker for their specific bioconjugation needs.
Performance Comparison of Azide-Containing Linkers
The selection of an azide linker is a critical decision that can significantly impact the efficiency of conjugation, as well as the stability and physicochemical properties of the final bioconjugate. Key performance characteristics to consider include reaction kinetics, stability, hydrophobicity, and steric hindrance.
Quantitative Data Summary
The following tables summarize key performance indicators for this compound and other representative azide-containing linkers. It is important to note that direct comparisons of data from different studies should be made with caution, as experimental conditions such as catalyst systems, ligands, solvents, and temperature can vary.
Table 1: Reaction Kinetics of Azide Linkers in Click Chemistry
| Linker Type | Reaction | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Alkyl Azide (e.g., this compound) | CuAAC | Terminal Alkyne | ~10¹ - 10⁴ | [3] |
| SPAAC | DBCO | ~0.34 | [4] | |
| SPAAC | BCN | ~0.28 | [4] | |
| PEG-Azide | CuAAC | Terminal Alkyne | ~10¹ - 10⁴ | |
| SPAAC | DBCO | ~0.34 | ||
| Aryl Azide (e.g., 4-Azidobenzonitrile) | SPAAC | BCN/DBCO | Generally slower than alkyl azides, influenced by electronics | |
| Sulfonyl Azide | CuAAC/SPAAC | Terminal/Strained Alkyne | Generally less reactive than alkyl and aryl azides |
Note: The reaction rates for CuAAC are highly dependent on the copper source, ligand, and other reaction conditions. The rates for SPAAC are dependent on the specific strained alkyne used.
Table 2: Physicochemical Properties of Azide Linkers
| Linker | Structure | Key Features | Potential Applications |
| This compound | Small, hydrophobic Fmoc group, short ethylenediamine spacer | Introduction of an azide handle in solid-phase peptide synthesis (SPPS) | Peptide-drug conjugates, fluorescent labeling of peptides |
| Azido-PEG-NHS Ester | Long, hydrophilic polyethylene glycol chain | Improves solubility and pharmacokinetic properties of bioconjugates | PEGylation of proteins and peptides |
| Fmoc-L-azidolysine | Amino acid-based, introduces azide via a side chain | Site-specific incorporation into peptides via SPPS, maintains peptide backbone | Creating well-defined bioconjugates with precise stoichiometry |
| 4-Azidobenzoic Acid | Aromatic azide with a carboxylic acid handle | Can be activated (e.g., as an NHS ester) for conjugation to amines | Crosslinking applications, synthesis of dendrimers |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of azide linkers in bioconjugation. The following sections provide methodologies for key experiments.
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a resin support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU/HOBt or PyBOP
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
-
Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.
-
Chain Elongation: Repeat steps 2 and 3 for all amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis completion, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage cocktail to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Comparative Analysis of Bioconjugation Efficiency using HPLC
This protocol describes a method to compare the efficiency of different azide linkers in a bioconjugation reaction with an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptides (synthesized using different linkers)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)
-
For CuAAC: CuSO₄, Sodium Ascorbate, and a copper ligand (e.g., THPTA)
-
For SPAAC: A strained alkyne (e.g., DBCO- or BCN-functionalized molecule)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 50 mM EDTA for CuAAC)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized peptides and the alkyne-functionalized molecule in the reaction buffer at known concentrations.
-
For CuAAC, prepare a catalyst premix of CuSO₄ and ligand.
-
-
Reaction Initiation:
-
For CuAAC, add the catalyst premix and freshly prepared sodium ascorbate to the peptide/alkyne mixture.
-
For SPAAC, simply mix the azide and strained alkyne solutions.
-
-
Time-course Analysis: At various time points, take aliquots of the reaction mixture and quench the reaction (for CuAAC, add EDTA).
-
HPLC Analysis:
-
Inject the quenched aliquots onto the RP-HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the unreacted peptide, the alkyne-functionalized molecule, and the conjugated product.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the starting materials and the product at each time point.
-
Calculate the percentage conversion over time to determine the reaction rate and final yield for each linker.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for SPPS incorporating this compound.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Conclusion
The choice of an azide-containing linker is a critical parameter in the design of bioconjugation strategies. This compound offers a straightforward method for introducing a small, reactive azide handle during solid-phase peptide synthesis, making it well-suited for applications where minimal linker length and hydrophobicity are desired. In contrast, PEG-based azide linkers provide the added benefit of enhancing the solubility and pharmacokinetic properties of the resulting bioconjugate. The reactivity of these linkers in click chemistry is generally high, although steric hindrance and electronic effects can influence reaction rates. By carefully considering the specific requirements of the application and utilizing the experimental protocols outlined in this guide, researchers can make an informed decision to select the optimal azide linker for their needs, ultimately leading to the successful synthesis of well-defined and functional bioconjugates.
References
Validating Fmoc-EDA-N3 Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and chemical biology, the precise incorporation of functionalized building blocks is paramount. Fmoc-EDA-N3, an azide-containing building block, is a critical tool for introducing a "click" chemistry handle into peptides and other biomolecules. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful incorporation of this compound, complete with experimental protocols and supporting data to ensure the integrity of your modified molecules.
Performance Comparison of Analytical Methods
The choice of analytical method for validating this compound incorporation depends on the specific experimental needs, including the level of detail required, sample throughput, and available instrumentation. Mass spectrometry is the gold standard for definitive mass confirmation, while other techniques provide complementary information on purity and structure.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS), PTM analysis.[1] | Low (pmol to fmol)[1] | High[1] | High sensitivity and specificity, provides definitive mass evidence of incorporation.[1] | May not distinguish isomers, can be destructive.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of modified and unmodified peptides. | Low to moderate (nmol to pmol) | High | Excellent for assessing purity and can show a shift in retention time upon successful incorporation. | Does not provide direct structural confirmation of the modification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of incorporation. | High (nmol to µmol) | Low | Provides unambiguous structural elucidation. | Lower sensitivity, complex data analysis, not ideal for large peptides. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of the azide functional group. | Moderate | High | Non-destructive, provides a characteristic signal for the azide group. | Not quantitative without standards, does not confirm the position of incorporation. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual steps for incorporating this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (or this compound) and coupling reagents in DMF. Add to the resin and agitate for 2 hours or until a negative Kaiser test is observed. Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Validation by Mass Spectrometry
This protocol describes the analysis of the purified peptide by electrospray ionization (ESI) mass spectrometry to confirm the incorporation of this compound.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range. The expected molecular weight should be calculated based on the peptide sequence including the mass of the EDA-N3 modification.
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the theoretical mass of the modified peptide. The presence of a peak matching the expected mass confirms the successful incorporation of this compound.
-
Tandem MS (MS/MS) for Sequence Confirmation: For unambiguous confirmation, perform tandem MS (MS/MS) on the parent ion. Fragment the peptide and analyze the resulting fragment ions (b and y ions) to verify the amino acid sequence and pinpoint the location of the EDA-N3 modification.
Protocol 3: Analysis by RP-HPLC
This protocol is for assessing the purity of the synthesized peptide and observing the change in retention time due to the incorporation of the relatively hydrophobic this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Analysis: Dissolve the purified peptide in Mobile Phase A. Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Data Analysis: The incorporation of the this compound should result in a significant increase in retention time compared to the unmodified peptide. Purity is calculated by integrating the peak area of the desired peptide and dividing it by the total area of all peaks.
Visualized Workflows
The following diagrams illustrate the experimental workflow for the synthesis and validation of an this compound modified peptide.
References
A Comparative Guide to Purity Assessment of Fmoc-EDA-N3
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the purity of building blocks is paramount. Fmoc-EDA-N3 (9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate), a key reagent for introducing an azide functionality for "click" chemistry, is no exception. Ensuring its purity is critical for the successful synthesis of well-defined molecular constructs. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis with alternative methods for the purity assessment of this compound, supported by detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the industry standard for determining the purity of Fmoc-protected compounds like this compound. This technique separates the main compound from its impurities based on hydrophobicity, providing a quantitative measure of purity by comparing the peak area of the target compound to the total peak area.
Experimental Protocol: RP-HPLC
A typical RP-HPLC protocol for the purity assessment of this compound is as follows:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is standard.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A representative gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 265 nm, where the Fmoc group has a strong chromophore.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and then diluted to an appropriate concentration for injection.
The purity is calculated by integrating the peak area of this compound and dividing it by the total area of all observed peaks.
Alternative Purity Assessment Methods
While HPLC is a powerful tool for purity determination, it is not without limitations. Co-elution of impurities with the main peak can lead to an overestimation of purity. Therefore, orthogonal analytical techniques are valuable for a comprehensive purity assessment.
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) has emerged as a robust and accurate method for determining the purity of organic compounds.[4][5] Unlike HPLC, qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte for quantification. Instead, a certified internal standard of known purity is used.
Advantages of qNMR:
-
High Accuracy and Precision: qNMR provides a direct measurement of the analyte's molar concentration.
-
Structural Information: In addition to quantification, the NMR spectrum provides structural confirmation of the compound.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages of qNMR:
-
Lower Sensitivity: Compared to HPLC, qNMR generally has lower sensitivity.
-
Signal Overlap: There is a potential for signals from the analyte, internal standard, and impurities to overlap, which can complicate quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
A detailed methodology for the purity determination of this compound using qNMR with an internal standard is provided below:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals should be chosen. Maleic anhydride or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., protons on the fluorenyl group) and a signal from the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound
-
std refers to the internal standard
-
-
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Chromatographic separation based on hydrophobicity. | High sensitivity, high throughput, widely available. | Requires a reference standard for identification, potential for co-elution of impurities. |
| qNMR | Signal intensity is directly proportional to the number of protons. | Primary analytical method, provides structural information, non-destructive. | Lower sensitivity than HPLC, potential for signal overlap. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Provides molecular weight confirmation. | Not inherently quantitative without extensive calibration. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample. | Can confirm the presence of the azide functional group (characteristic absorption around 2100 cm⁻¹). | Not quantitative without standards. |
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship for selecting an analytical method.
References
A Comparative Guide to Azide-Based Protein Modification: Fmoc-EDA-N3 vs. p-Azido-L-phenylalanine (pAzF)
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated bioconjugates, antibody-drug conjugates (ADCs), and advanced imaging agents. The introduction of an azide moiety for bioorthogonal "click" chemistry reactions is a widely adopted strategy for this purpose. This guide provides an objective comparison of two prominent azide-containing reagents: Fmoc-EDA-N3, a building block for solid-phase peptide synthesis (SPPS), and p-azido-L-phenylalanine (pAzF), an unnatural amino acid incorporated during protein expression.
At a Glance: Key Differences
| Feature | This compound | p-azido-L-phenylalanine (pAzF) |
| Method of Incorporation | Solid-Phase Peptide Synthesis (SPPS) | Genetic code expansion (in vivo protein synthesis) |
| Typical Application | Synthetic peptides and proteins | Recombinant proteins expressed in prokaryotic or eukaryotic cells |
| Positioning of Azide | Post-translational, at a desired position in a synthetic peptide chain | Co-translational, at a genetically encoded site |
| Key Advantage | High purity and precise control over azide placement in synthetic peptides | Enables site-specific modification of complex proteins in living systems |
| Key Limitation | Limited to chemically synthesized peptides and proteins | Potential for in vivo reduction of the azide to an amine, leading to product heterogeneity. May affect protein structure and stability.[1] |
Performance and Applications
This compound is a versatile reagent for introducing an azide group into chemically synthesized peptides.[2] Its Fmoc-protected amine allows for straightforward integration into standard SPPS workflows.[2] The resulting azide-functionalized peptide can then be conjugated with a variety of molecules, such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] This method offers a high degree of control over the purity and composition of the final product.
p-Azido-L-phenylalanine (pAzF) is an unnatural amino acid that can be site-specifically incorporated into proteins during translation in both bacterial and mammalian cells.[3] This is achieved through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a repurposed codon, typically the amber stop codon (TAG). The incorporated pAzF introduces an azide handle into the protein, which can then be used for bioorthogonal ligation with alkyne-containing molecules. This technique is particularly powerful for labeling and imaging proteins in their native cellular environment.
While direct comparative kinetic data for these two reagents is limited, the choice between them is primarily dictated by the target protein and the desired application. For synthetic peptides and smaller proteins accessible by chemical synthesis, this compound provides a robust and precise method for azide incorporation. For larger, more complex recombinant proteins, particularly those studied within living cells, pAzF is the preferred method.
Experimental Workflows
The following diagrams illustrate the distinct experimental workflows for incorporating this compound and pAzF for protein modification.
Caption: Workflow for this compound incorporation and bioconjugation.
Caption: Workflow for pAzF incorporation and protein modification.
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
This compound Coupling: At the desired position, couple this compound using the same procedure as in step 3.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Site-Specific Incorporation of pAzF in E. coli
This protocol describes the expression and purification of a protein containing pAzF in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired site.
-
pEVOL-pAzF plasmid (or similar) encoding the engineered aminoacyl-tRNA synthetase and tRNA.
-
LB media and appropriate antibiotics
-
p-azido-L-phenylalanine (pAzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
-
Purification buffers and chromatography columns
Procedure:
-
Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into competent E. coli cells. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a large volume of LB medium with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add pAzF to a final concentration of 1 mM. Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose (e.g., to 0.02% w/v). Immediately after, induce the expression of the target protein by adding IPTG (e.g., to 0.5 mM).
-
Harvesting: Incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-18 hours. Harvest the cells by centrifugation.
-
Purification: Resuspend the cell pellet in lysis buffer and lyse the cells. Purify the pAzF-containing protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Concluding Remarks
Both this compound and p-azido-L-phenylalanine are powerful tools for the site-specific introduction of azide functionalities into peptides and proteins. The choice between these reagents is fundamentally determined by the nature of the target molecule and the experimental context. This compound offers precision and purity for synthetic peptides, making it ideal for applications requiring well-defined conjugates. In contrast, pAzF opens the door to the modification of complex recombinant proteins within cellular environments, providing invaluable insights into protein function and dynamics in living systems. Researchers should carefully consider the advantages and limitations of each approach to select the most suitable method for their specific research goals.
References
A Researcher's Guide to Click Chemistry: A Comparative Analysis of Reagent Efficiency
In the realms of chemical biology, drug discovery, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. Click chemistry has emerged as a revolutionary approach, offering a suite of reactions that are rapid, high-yielding, and biocompatible. This guide provides a comprehensive comparison of the most prominent click chemistry reagents, with a focus on their reaction efficiency, to empower researchers, scientists, and drug development professionals in selecting the optimal tools for their applications. We will delve into the quantitative performance of key reaction classes, provide detailed experimental protocols for their evaluation, and visualize the underlying principles and workflows.
At a Glance: Performance Comparison of Click Chemistry Reactions
The choice of a click chemistry reaction is often a trade-off between reaction speed, biocompatibility, and the nature of the reactants. The following table summarizes the key performance metrics for the most widely used click chemistry platforms: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
| Click Chemistry | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[1] | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands. Limited in vivo due to the cytotoxicity of the copper catalyst.[2] |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1[1] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne. Excellent biocompatibility makes it ideal for in vivo and live-cell applications.[2] |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶[1] | Exceptionally fast reaction rates, making it suitable for applications requiring rapid conjugation. |
Deep Dive: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
Within the SPAAC category, the choice of the strained alkyne significantly impacts reaction kinetics. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most commonly used reagents.
| SPAAC Reagent | Reactant | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) with Phenyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (ADIBO) | Azide | ~0.1 | ~0.03 | Generally exhibits faster reaction kinetics with aliphatic azides due to greater ring strain. More bulky and lipophilic. |
| BCN | Azide | ~0.01 | ~0.1 | Shows a significantly higher reaction rate with aromatic azides. More compact, less lipophilic, and more stable in the presence of thiols. |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.
Visualizing the Chemistries
To better understand the fundamental differences between these click chemistry reactions, the following diagrams illustrate their basic mechanisms.
Experimental Protocols: A Guide to Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for comparing the efficiency of different click chemistry reagents. Below is a detailed methodology for determining second-order rate constants using Nuclear Magnetic Resonance (NMR) spectroscopy under pseudo-first-order conditions.
Objective: To determine the second-order rate constant (k₂) for a click chemistry reaction.
Principle: By maintaining one reactant in large excess (at least 10-fold), the reaction can be treated as a pseudo-first-order process. The observed rate constant (k_obs) is then determined by monitoring the change in concentration of the limiting reactant over time. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (compatible with reactants)
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a distinct, non-overlapping peak)
-
Reactant 1 (e.g., azide, limiting reagent)
-
Reactant 2 (e.g., alkyne or dienophile, excess reagent)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the limiting reactant (e.g., 10 mM azide) in the chosen deuterated solvent containing a known concentration of the internal standard.
-
Prepare a stock solution of the excess reactant (e.g., 100 mM strained alkyne) in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Set the NMR spectrometer to the desired temperature and allow it to equilibrate.
-
Acquire a reference spectrum of the limiting reactant stock solution to identify a characteristic peak that is well-resolved and does not overlap with other signals.
-
-
Initiation of the Reaction and Data Acquisition:
-
In an NMR tube, combine a known volume of the limiting reactant stock solution.
-
To initiate the reaction, add the excess reactant stock solution to the NMR tube, quickly mix, and immediately place the sample in the NMR spectrometer.
-
Start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes for faster reactions, or longer for slower ones).
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the area of the chosen reactant peak and the internal standard peak.
-
Calculate the concentration of the limiting reactant at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of the limiting reactant (ln[Reactant]) versus time.
-
The data should fit a linear equation (ln[Reactant] = -k_obs * t + ln[Reactant]₀). The slope of this line is -k_obs.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Excess Reactant].
-
Stability of the Resulting Linkage
The stability of the newly formed covalent bond is a critical factor for the integrity of the final conjugate.
-
Triazoles (from CuAAC and SPAAC): The 1,2,3-triazole linkage formed in both CuAAC and SPAAC reactions is exceptionally stable. It is resistant to acidic and basic hydrolysis, as well as to oxidative and reductive conditions and enzymatic degradation.
-
Diels-Alder Adducts (from IEDDA): The dihydropyrazine adduct initially formed in the IEDDA reaction between a tetrazine and a dienophile is generally stable. However, the stability can be influenced by the specific structure of the reactants and the surrounding environment. Some IEDDA adducts have been reported to undergo retro-Diels-Alder reactions under certain conditions, although for many applications, the linkage is considered robust.
Choosing the Right Reagent for Your Application
The selection of the most appropriate click chemistry reagent is a nuanced decision that depends on the specific experimental context.
-
For in vitro applications and material science where speed is critical and biocompatibility is not a primary concern, CuAAC offers a robust and efficient solution. The use of accelerating ligands can further enhance reaction rates.
-
For live-cell imaging, in vivo studies, and bioconjugation of sensitive biological molecules, SPAAC is the preferred choice due to its excellent biocompatibility. When using SPAAC, the choice between DBCO and BCN will depend on the nature of the azide. For aliphatic azides, DBCO generally provides faster kinetics, while for aromatic azides, BCN can be more reactive. BCN's smaller size and increased stability in the presence of thiols can also be advantageous in certain cellular environments.
-
When extremely fast kinetics are required, for example, in applications with very low reactant concentrations or for capturing transient events, IEDDA stands out as the superior choice with its unparalleled reaction rates.
By carefully considering the kinetic data, experimental requirements, and the nature of the molecules to be conjugated, researchers can harness the power of click chemistry to advance their scientific endeavors.
References
Characterization of Fmoc-EDA-N3 Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of bioorthogonal handles, such as azides, allows for the precise conjugation of a wide array of functionalities, including imaging agents, therapeutic payloads, and polyethylene glycol (PEG) chains. Fmoc-EDA-N3 (9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate) has emerged as a valuable building block for incorporating an azide moiety into peptides via solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of this compound modified peptides with other alternatives, supported by experimental data and detailed characterization protocols.
Performance Comparison
The selection of a linker for peptide modification is a critical decision that influences synthesis efficiency, conjugation kinetics, and the stability of the final product. This section provides a comparative overview of this compound with other common azide-containing building blocks and alternative bioconjugation strategies.
| Feature | This compound | Fmoc-L-Azidohomoalanine (Aha) | Fmoc-p-azido-L-phenylalanine (pAzF) | Thiol-Maleimide Conjugation |
| Incorporation Method | SPPS | SPPS | SPPS | Post-synthesis solution phase |
| Coupling Efficiency in SPPS | High (>95%) | High (>95%) | High (>95%) | Not Applicable |
| Bioorthogonal Reaction | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC | Michael Addition |
| Reaction Kinetics (SPAAC) | Fast | Moderate | Moderate | Fast |
| Linkage Stability | Very High (Triazole)[1] | Very High (Triazole)[1] | Very High (Triazole)[1] | Moderate (Thioether) |
| Flexibility of Linker | High | Moderate | Low (Rigid side chain) | Moderate |
| Potential for Side Reactions | Low | Low | Low | Moderate (e.g., hydrolysis of maleimide) |
| Commercial Availability | Readily Available | Readily Available | Readily Available | Reagents readily available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of modified peptides.
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (Peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Characterization of this compound Modified Peptides by RP-HPLC
Instrumentation:
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Peptide sample dissolved in Mobile Phase A (1 mg/mL)
Procedure:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 220 nm.
-
Analysis: The retention time of the peptide will depend on its overall hydrophobicity. The presence of the Fmoc group will significantly increase the retention time. Successful incorporation of this compound will result in a single, sharp peak for the purified peptide.
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument's requirements. For ESI, dissolve the peptide in a suitable solvent such as 50% acetonitrile/water with 0.1% formic acid. For MALDI, co-crystallize the peptide with a suitable matrix.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: The expected mass of the this compound modified peptide should be calculated and compared to the observed mass. The isotopic distribution should match the theoretical distribution.
-
Tandem MS (MS/MS): For sequence confirmation, perform MS/MS analysis. The fragmentation pattern will show characteristic b and y ions, confirming the peptide sequence and the location of the modification. The triazole ring formed after click chemistry is generally stable under CID conditions.[2][3]
Protocol 4: FTIR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
Procedure:
-
Sample Preparation: Lyophilized peptide powder can be analyzed directly.
-
Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: The presence of the azide group will be indicated by a characteristic sharp absorption band around 2100 cm⁻¹. The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands will provide information about the peptide's secondary structure.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and characterization of this compound modified peptides.
Caption: Click chemistry pathways for this compound modified peptides.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of an azide handle into synthetic peptides. Its high coupling efficiency in SPPS and the stability of the resulting triazole linkage after click chemistry make it a robust choice for a wide range of bioconjugation applications. The provided protocols offer a starting point for the successful synthesis and characterization of peptides modified with this linker. Careful selection of the appropriate analytical techniques is crucial to ensure the identity and purity of the final peptide conjugate.
References
In-House Synthesis of Fmoc-Azido Amino Acids: A Comprehensive Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the incorporation of non-natural amino acids like Fmoc-azido amino acids is a powerful tool for creating novel peptides and proteins with enhanced properties. However, the high cost of commercially available Fmoc-azido amino acids can be a significant barrier. This guide provides a detailed cost-benefit analysis of in-house synthesis versus purchasing these critical reagents, supported by experimental data and protocols to inform your decision-making process.
Executive Summary
The primary trade-off between in-house synthesis and commercial procurement of Fmoc-azido amino acids lies in the balance between upfront investment in time and resources versus the higher per-gram cost of purchasing. In-house synthesis offers a substantial cost-saving potential, especially for large-scale needs, but requires dedicated personnel, equipment, and expertise. Commercial options provide convenience, guaranteed quality, and immediate availability, albeit at a premium price.
Cost and Performance Comparison
The following tables summarize the key quantitative considerations for making an informed decision. Prices are based on currently available catalog prices and may vary by supplier and quantity.
Table 1: Cost Comparison for Fmoc-L-azidoalanine
| Metric | In-House Synthesis (per gram) | Commercial Purchase (per gram) |
| Raw Material Cost | ~$50 - $150 | - |
| Estimated Labor & Overhead | ~$200 - $500+ | - |
| Total Estimated Cost | ~$250 - $650 | ~$1,500 - $3,000+ |
| Purity | >95% (typically) | >95% (guaranteed) |
| Time to Acquisition | 1-2 weeks | 1-3 days |
Table 2: Cost Breakdown of Starting Materials for In-House Synthesis (1-gram scale of Fmoc-L-azidoalanine)
| Reagent | Typical Price (per gram) | Amount Needed | Estimated Cost |
| Fmoc-Asn-OH | $2 - $10 | ~1.5 g | $3 - $15 |
| [Bis(trifluoroacetoxy)iodo]benzene | $0.50 - $5 | ~2 g | $1 - $10 |
| Imidazole-1-sulfonyl azide HCl | $100 - $250 | ~1 g | $100 - $250 |
| Solvents & other reagents | - | - | ~$20 - $50 |
| Total | ~$124 - $325 |
Note on Labor and Overhead: The cost of labor and overhead for in-house synthesis is a significant factor and can vary widely based on the institution (academic vs. industrial), location, and the experience of the chemist. Full-Time Equivalent (FTE) costs for a medicinal chemist can range from $80,000 to over $250,000 per year, which translates to a high hourly rate when accounting for benefits and overhead.
Experimental Protocols for In-House Synthesis
A common and efficient route for the synthesis of Fmoc-azido amino acids, such as Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine, starts from readily available Fmoc-protected asparagine or glutamine. This two-step process involves a Hofmann rearrangement followed by a diazo-transfer reaction.
Step 1: Hofmann Rearrangement of Fmoc-Asn-OH to Fmoc-Dap-OH
-
Dissolution: Dissolve Fmoc-Asn-OH (1 equivalent) in a mixture of DMF and water (2:1).
-
Addition of Reagents: Add pyridine (2.5 equivalents) and [Bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and acidify with HCl to a pH of 2.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield Fmoc-Dap-OH. This product is often used in the next step without further purification.
Step 2: Diazo-Transfer Reaction to form Fmoc-L-azidoalanine
-
Dissolution: Dissolve the crude Fmoc-Dap-OH from the previous step in a mixture of water, methanol, and dichloromethane (1:1:1).
-
Catalyst and Reagent Addition: Add a catalytic amount of copper(II) sulfate pentahydrate and imidazole-1-sulfonyl azide hydrochloride (1.5 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to ~9 with an aqueous solution of potassium carbonate.
-
Reaction: Stir the biphasic mixture vigorously for 18-24 hours at room temperature.
-
Work-up: Dilute the reaction mixture with dichloromethane and separate the aqueous phase.
-
Extraction: Wash the aqueous phase with ether, then acidify to pH 2 with concentrated HCl. Extract the product with ether.
-
Purification: Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield Fmoc-L-azidoalanine as a solid. The product is often of sufficient purity (>95%) for use in solid-phase peptide synthesis without the need for column chromatography.
Visualizing the Workflow and Decision Process
To better illustrate the synthesis and decision-making logic, the following diagrams are provided.
Caption: Chemical synthesis workflow for Fmoc-L-azidoalanine.
Caption: Decision-making flowchart for in-house vs. purchasing.
Conclusion
The decision to synthesize Fmoc-azido amino acids in-house is a strategic one that hinges on a laboratory's specific circumstances. For research groups and drug development programs with a consistent need for these reagents in significant quantities, the cost savings of in-house synthesis are undeniable. The initial investment in developing the expertise and allocating the necessary resources can be quickly offset by the substantially lower per-gram cost compared to commercial sources. However, for smaller-scale applications, projects with tight deadlines, or laboratories without the requisite synthetic chemistry infrastructure and personnel, purchasing from a reputable supplier remains the most practical and efficient option. By carefully weighing the factors outlined in this guide, researchers can make a well-informed decision that best aligns with their scientific goals and budgetary constraints.
A Comparative Spectroscopic Analysis of Fmoc-EDA-N3 and Alternative Azide-Containing Bioconjugation Reagents
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation reagents is paramount for reproducible and reliable results. This guide provides a comparative spectroscopic analysis of 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate (Fmoc-EDA-N3) and two common alternatives, Fmoc-L-azidoalanine and Fmoc-L-lysine(N3)-OH. The selection of an appropriate azide-containing linker is critical for downstream applications such as peptide synthesis, drug delivery, and molecular imaging.
This document summarizes key spectroscopic data for these compounds, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.
Comparative Spectroscopic Data
The following tables provide a summary of the key spectroscopic features for this compound and its alternatives. This data is essential for confirming the identity, purity, and structural integrity of these reagents.
Table 1: General Properties
| Property | This compound | Fmoc-L-azidoalanine | Fmoc-L-lysine(N3)-OH |
| Molecular Formula | C17H16N4O2 | C18H16N4O4 | C21H22N4O4 |
| Molecular Weight | 308.33 g/mol | 352.34 g/mol | 394.42 g/mol |
| Appearance | White crystalline powder | Beige amorphous solid[1] | Colorless oil[2] |
| CAS Number | 432507-62-5 | 684270-46-0 | 159610-89-6 |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (Predicted) | Fmoc-L-azidoalanine (Experimental) | Fmoc-L-lysine(N3)-OH (Experimental, CDCl₃)[2] |
| Fmoc Aromatic Protons | ~7.77 (d, 2H), ~7.60 (t, 2H), ~7.41 (t, 2H), ~7.32 (t, 2H) | - | 7.76 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H) |
| Fmoc CH & CH₂ | ~4.45 (d, 2H), ~4.23 (t, 1H) | - | 4.43 (d, 2H), 4.22 (t, 1H) |
| EDA/Amino Acid Backbone | ~3.45 (q, 2H), ~3.35 (t, 2H) | - | 5.34 (d, 1H, NH), 4.54 (br s, 1H, α-CH) |
| Side Chain Protons | - | - | 3.27 (t, 2H, ε-CH₂), 1.3-2.0 (m, 6H, β,γ,δ-CH₂) |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Predicted) | Fmoc-L-azidoalanine (Experimental, CDCl₃)[1] | Fmoc-L-lysine(N3)-OH (Experimental) |
| Fmoc Aromatic Carbons | ~143.8, ~141.3, ~127.8, ~127.1, ~125.1, ~120.0 | 143.6, 141.4, 127.9, 127.2, 125.1, 120.1 | - |
| Fmoc CH & CH₂ | ~67.0, ~47.3 | 67.3, 47.2 | - |
| EDA/Amino Acid Backbone | ~50.5, ~40.5 | 176.0 (COOH), 51.7 (α-CH) | - |
| Side Chain Carbons | - | 47.7 (β-CH₂) | - |
| Carbamate Carbonyl | ~156.5 | 156.3 | - |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragmentation Ions |
| This compound | ESI | 309.1355 | - | Expected loss of N₂ (-28 Da) and the Fmoc group (-222 Da) |
| Fmoc-L-azidoalanine | ESI | 353.1250 | - | Expected loss of N₂ (-28 Da) and the Fmoc group (-222 Da) |
| Fmoc-L-lysine(N3)-OH | ESI | 395.1719 | 395.1718[2] | Expected loss of N₂ (-28 Da) and the Fmoc group (-222 Da) |
Table 5: FT-IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Functional Group | This compound (Expected) | Fmoc-L-azidoalanine (Experimental) | Fmoc-L-lysine(N3)-OH (Expected) |
| N-H Stretch (Amide) | ~3300 | 3303 | ~3300 |
| Azide (N₃) Asymmetric Stretch | ~2100 | 2103 | ~2100 |
| C=O Stretch (Carbamate) | ~1690 | 1690 | ~1690 |
| C=O Stretch (Carboxylic Acid) | N/A | 1690 | ~1700 |
| Aromatic C=C Stretch | ~1450 | 1446 | ~1450 |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the spectroscopic analysis of Fmoc-azide conjugates.
Caption: A generalized workflow for the spectroscopic characterization of Fmoc-azide conjugates.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the Fmoc-azide conjugate.
Materials:
-
Fmoc-azide conjugate (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Accurately weigh 5-10 mg of the Fmoc-azide conjugate and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the molecule based on their expected chemical environment, multiplicity, and integration values.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and assess the purity of the Fmoc-azide conjugate.
Materials:
-
Fmoc-azide conjugate (~1 mg/mL stock solution)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Formic acid (for ESI+)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Protocol:
-
Prepare a stock solution of the Fmoc-azide conjugate at a concentration of approximately 1 mg/mL in a suitable HPLC-grade solvent.
-
For Electrospray Ionization (ESI) in positive mode, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the spectrum to identify the protonated molecular ion peak ([M+H]⁺).
-
If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can further confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the Fmoc-azide conjugate, particularly the characteristic azide stretch.
Materials:
-
Fmoc-azide conjugate (a few milligrams)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
Protocol (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid Fmoc-azide conjugate onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups, paying close attention to the strong, sharp azide (N₃) asymmetric stretching vibration, which is expected to appear around 2100 cm⁻¹. Other important peaks include the N-H stretch of the carbamate (~3300 cm⁻¹) and the carbonyl (C=O) stretch of the carbamate (~1690 cm⁻¹).
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the characterization of this compound and its alternatives. The provided data tables serve as a valuable reference for researchers to verify the identity and purity of their reagents, ensuring the integrity of their subsequent bioconjugation experiments. The detailed protocols offer a standardized approach to obtaining high-quality spectroscopic data. By employing these methods, scientists can confidently proceed with their research, knowing that their starting materials are well-defined.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-EDA-N3
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of Fmoc-EDA-N3, a key reagent in bioconjugation and peptide synthesis. Adherence to these protocols is critical to mitigate risks associated with its azide functional group and the byproducts of its use.
Key Chemical and Safety Data
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Fmoc-L-Orn(N3)-OH |
| Molecular Formula | C17H16N4O2[3] | C20H20N4O4 |
| Molecular Weight | 308.33 g/mol | 380.4 g/mol |
| CAS Number | 432507-62-5 | 1097192-04-5 |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. | 2-8°C |
Table 2: Hazard Identification and Necessary Precautions
| Hazard Category | Associated Component | Key Risks and Precautions |
| Explosive Hazard | Organic Azide (N3) group | Can decompose violently with shock, friction, or heat. Avoid contact with heavy metals (e.g., lead, copper) to prevent the formation of highly explosive metal azides. Do not use metal spatulas for handling. |
| Toxicity | Organic Azide (N3) group | Azides are highly toxic. Avoid inhalation, ingestion, and skin contact. |
| Chemical Reactivity | Organic Azide (N3) group | Reacts with strong acids to form hydrazoic acid, which is highly toxic and explosive. Reacts with halogenated solvents (e.g., DCM, chloroform) to form extremely unstable compounds. |
| Basic Waste Stream | Fmoc deprotection solution (e.g., piperidine in DMF) | Piperidine and DMF are hazardous. This waste stream is basic and should not be mixed with acidic waste. |
Experimental Protocol: Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste requires segregation into distinct waste streams. All waste generated must be treated as hazardous.
1. Unused or Expired Solid this compound
-
Container: Place the original vial or container inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap.
-
Labeling: Label the outer container as "Hazardous Waste: Solid Organic Azide" and include the full chemical name: "this compound".
-
Storage: Store in a designated, cool, and dry hazardous waste accumulation area away from heat, acids, and metals.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.
2. Aqueous Waste Containing this compound
-
Collection: Use a dedicated, sealed plastic or plastic-coated glass waste container.
-
pH Check: Ensure the pH of the collected waste is neutral (pH 6-8). Do NOT add acid.
-
Labeling: Label the container "Hazardous Waste: Aqueous Organic Azide" and list all chemical components.
-
Storage and Disposal: Store in a designated hazardous waste area and arrange for disposal through your institution's EHS department.
3. Fmoc Deprotection Waste (e.g., Piperidine/DMF Solution)
This waste stream is generated when the Fmoc protecting group is removed.
-
Collection: This waste stream, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, should be collected in its own dedicated, sealed plastic or plastic-coated glass container.
-
Segregation: Do not mix this basic waste stream with any acidic waste.
-
Labeling: Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".
-
Disposal: Arrange for disposal through your institution's EHS department.
4. Contaminated Solid Waste
Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Double-bag these items in clear plastic bags and place them in a designated solid hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and a description of the contents.
-
Storage and Disposal: Store in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound and associated waste streams.
Spill and Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, a lab coat, and a NIOSH-approved respirator if necessary.
-
Containment: For small spills, use an absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disclaimer: This document provides guidance on the proper disposal of this compound and associated waste. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult their institution's Environmental Health & Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling Fmoc-EDA-N3
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety protocols, operational procedures, and disposal plans for Fmoc-EDA-N3 (9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate), a key reagent in peptide synthesis and bioconjugation.
Chemical and Physical Properties
| Property | Value |
| Synonyms | 9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, 1-[(9-Fluorenylmethyloxycarbonyl)amino]-2-azidoethane[1][2] |
| CAS Number | 432507-62-5[1][2] |
| Molecular Formula | C17H16N4O2[1] |
| Molecular Weight | 308.3 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 99 - 101 °C |
| Storage | 2 - 8 °C |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must have side shields. Goggles are required when there is a risk of splashing. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation. |
Experimental Protocols: Safe Handling, Storage, and Disposal
Receiving and Storage:
Upon receiving this compound, inspect the container for any signs of damage. The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C. Before use, allow the container to warm to room temperature to prevent condensation.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to minimize dust generation and inhalation.
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Prepare all necessary equipment, such as spatulas and weigh boats, and ensure they are clean.
-
-
Weighing and Transfer:
-
Carefully weigh the required amount of this compound powder, avoiding the creation of dust.
-
Use appropriate tools for transfer and clean them thoroughly after use.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Dissolution:
-
When dissolving the compound in a solvent, perform this step within a chemical fume hood.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the lavatory.
-
Clean the work area and all equipment used.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and adhere to regulatory compliance.
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. Contaminated consumables like gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
General Guidelines:
-
Do not dispose of chemical waste down the drain.
-
All waste containers must be clearly labeled with their contents.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
